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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Documentation Hub

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  • Product: N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • CAS: 60867-76-7

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Versatility of the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Scaffold: In Vitro Mechanisms of Action

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide Executive Summary & Structural Significance In modern medicinal chemistry, the N-[4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide

Executive Summary & Structural Significance

In modern medicinal chemistry, the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide moiety has emerged not merely as a structural intermediate, but as a highly privileged pharmacophore. This scaffold combines a hydrogen-bond accepting thiazole ring, a flexible acetamide linker, and a lipophilic 4-methoxyphenyl group 1. In vitro, this specific structural geometry dictates a polypharmacological profile, allowing derivatives to act as potent modulators of ion channels (TMEM16A, KCNQ1) and antagonists of purinergic G-protein coupled receptors (P2Y14R).

As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind how this scaffold interacts with its primary targets, summarize the quantitative binding data, and provide the self-validating in vitro protocols required to evaluate these mechanisms in your own laboratory.

Core Mechanisms of Action In Vitro

TMEM16A (CaCC) Channel Inhibition

The exact scaffold is the defining feature of T16Ainh-A01 , a benchmark inhibitor of the Ca²⁺-activated Cl⁻ channel transmembrane protein 16A (TMEM16A) 2.

  • Mechanistic Causality: TMEM16A overexpression is heavily implicated in tumor cell proliferation and epithelial fluid hypersecretion. The thiazole-acetamide core physically interacts with the extracellular pore domain of TMEM16A. By occluding the pore, it inhibits EGF-induced increases in CaCC currents and blocks the proliferation of tumor cells in vitro (IC50 = 1.8 μM in A253 salivary gland epithelial cells) [[2]]().

P2Y14R Antagonism & Inflammasome Blockade

Recent crystallographic overlays have identified N-substituted acetamide derivatives (such as Compound I-17) as ultra-potent P2Y14R antagonists 3.

  • Mechanistic Causality: The P2Y14 receptor is activated by UDP-glucose, which triggers the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The 4-methoxyphenyl group of the scaffold forms a critical H-π interaction with the Tyr91 residue in the receptor's binding pocket 3. This competitive antagonism prevents UDP-glucose binding, thereby decreasing inflammatory factor release (IL-1β) and halting gasdermin D (GSDMD)-mediated cell pyroptosis 3.

KCNQ1 (Kv7.1) Potassium Channel Activation

The scaffold serves as the critical right-hand pharmacophore of ML277 , a highly selective Kv7.1 activator discovered via high-throughput screening 4.

  • Mechanistic Causality: Structure-Activity Relationship (SAR) studies reveal an incredibly narrow window for activity; the 4-(4-methoxyphenyl)thiazole moiety is strictly required for binding to the voltage-sensing domain (VSD) of KCNQ1 4. All other replacements (e.g., thiadiazole substitution or trifluoromethoxy modification) render the molecule inactive, proving this specific scaffold is integral to stabilizing the channel's open state 4.

Visualizing the Polypharmacological Network

Mechanism Ligand N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide TMEM16A TMEM16A (Ca2+-activated Cl- Channel) Ligand->TMEM16A Direct Pore Block (IC50 ~1.8 μM) P2Y14R P2Y14 Receptor (GPCR) Ligand->P2Y14R Competitive Antagonism (IC50 ~0.6 nM) Cl_Efflux Chloride Efflux (Tumor Proliferation) TMEM16A->Cl_Efflux Prevents NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 Inhibits Signaling Pyroptosis GSDMD-Mediated Pyroptosis NLRP3->Pyroptosis Blocks

Figure 1: Dual mechanism of action of the thiazole-acetamide scaffold targeting TMEM16A and P2Y14R.

Quantitative Data Summary

The following table synthesizes the in vitro potency of the core scaffold and its direct derivatives across its primary validated targets.

Scaffold DerivativePrimary TargetIn Vitro PotencyPrimary Cell Line / AssayMechanism of Action
T16Ainh-A01 TMEM16A (CaCC)IC50 = 1.8 μMA253 salivary epithelialDirect pore channel block, inhibiting Cl⁻ efflux.
Compound I-17 P2Y14R (GPCR)IC50 = 0.6 nMBMDMs / 293TCompetitive antagonism via Tyr91 H-π interaction.
ML277 KCNQ1 (Kv7.1)EC50 = 260 nMCHO / HEK293Allosteric activation via VSD stabilization.

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls necessary to prove causality rather than artifactual interference.

Protocol A: YFP-Halide Quenching Assay for TMEM16A Inhibition

Why this assay? Patch-clamp is low throughput. Because TMEM16A is highly permeable to Iodide (I⁻), and mutant YFP fluorescence is rapidly quenched by I⁻, this assay provides a robust, high-throughput kinetic readout of channel activity.

  • Cell Preparation: Plate FRT (Fischer Rat Thyroid) cells stably expressing TMEM16A and the halide-sensitive mutant YFP (YFP-H148Q/I152L/F46L) in 96-well black-walled plates. Grow to 90% confluence.

  • Compound Loading: Wash cells twice with PBS. Add the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivative (e.g., T16Ainh-A01) diluted in PBS (0.1% DMSO final).

  • Incubation: Incubate for 15 minutes at room temperature. Self-Validation Step: Include a 0.1% DMSO vehicle control (negative) and a known broad-spectrum Cl⁻ blocker like NFA (positive control).

  • Stimulus Injection: Transfer the plate to a fluorescent plate reader (e.g., FLIPR). Inject an I⁻-rich buffer (replacing NaCl with NaI) containing 100 μM ATP to elevate intracellular Ca²⁺ and open TMEM16A.

  • Kinetic Readout: Continuously record fluorescence (Excitation: 500 nm / Emission: 535 nm) for 30 seconds.

  • Data Analysis: Calculate the initial quenching rate (dF/dt). A reduction in the quenching rate compared to the vehicle confirms channel inhibition.

Workflow S1 1. Cell Plating (FRT-TMEM16A) S2 2. Dye Loading (YFP-H148Q/I152L) S1->S2 S3 3. Compound Incubation (10-15 min, RT) S2->S3 S4 4. I- / ATP Injection (Stimulus) S3->S4 S5 5. Kinetic Readout (Ex 500nm / Em 535nm) S4->S5

Figure 2: Step-by-step workflow for the YFP-halide quenching assay to validate TMEM16A inhibition.

Protocol B: Bio-Layer Interferometry (BLI) for P2Y14R Binding

Why this assay? Cell-based assays cannot distinguish between direct receptor binding and downstream signaling interference. BLI provides real-time, label-free kinetic data (Kon, Koff, Kd) to definitively prove direct target engagement.

  • Sensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes.

  • Ligand Immobilization: Load His-tagged P2Y14R protein (50 μg/mL) onto the biosensors for 300 seconds. Self-Validation Step: Ensure the binding curve reaches a stable plateau, indicating sensor saturation.

  • Baseline Establishment: Move sensors to a pure kinetic buffer well for 60 seconds to establish a stable baseline.

  • Association Phase: Dip sensors into wells containing a serial dilution (0.1 nM to 100 nM) of the acetamide compound. Record the association shift (nm) for 300 seconds.

  • Dissociation Phase: Move sensors back to the baseline buffer wells. Record the dissociation curve for 300 seconds.

  • Data Analysis: Subtract the reference sensor (no protein loaded) data to eliminate non-specific binding. Fit the curves to a 1:1 Langmuir binding model to extract the exact IC50/Kd values.

References

  • BenchChem.N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide.
  • Fisher Scientific.T16Ainh - A01, Tocris Bioscience 10 mg | Buy Online | R&D Systems.
  • Journal of Medicinal Chemistry (ACS).
  • PubMed Central (NIH).Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1)

Sources

Exploratory

Comprehensive Physicochemical Profiling of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Methodological Whitepaper

Executive Summary In early-stage drug discovery and materials science, the rigorous physicochemical characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. N-[4-(4-methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the rigorous physicochemical characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a privileged 2-aminothiazole derivative. The specific substitution pattern—a lipophilic, electron-donating 4-methoxyphenyl group at the C4 position and a hydrogen-bonding acetamide group at the C2 position—creates a unique steric and electronic profile. This whitepaper details the theoretical properties of this compound and outlines the self-validating empirical workflows required to characterize its mass, lipophilicity, and solid-state behavior.

Theoretical Molecular Properties

Before empirical testing, computational profiling is essential to predict the compound's behavior in biological and chemical systems. The theoretical properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide align closely with 1[1], predicting favorable passive membrane permeability and oral bioavailability.

PropertyValueClinical / Chemical Significance
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamideStandardized nomenclature
Molecular Formula C₁₂H₁₂N₂O₂SElemental composition
Molecular Weight 248.30 g/mol Well below the 500 Da threshold for oral drugs
Exact Mass 248.0619 DaCritical for HRMS identification
Hydrogen Bond Donors 1 (Acetamide -NH)Favorable for membrane diffusion (Limit ≤ 5)
Hydrogen Bond Acceptors 4 (N, O atoms)Favorable for aqueous solvation (Limit ≤ 10)
Rotatable Bonds 4Indicates a relatively rigid, low-entropy scaffold
Topological Polar Surface Area ~74.4 ŲOptimal for intestinal absorption (< 140 Ų)

Experimental Validation Workflows

To transition from theoretical models to empirical certainty, we employ a suite of orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and eliminated during data acquisition.

Exact Mass Confirmation via High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Standard low-resolution mass spectrometry cannot differentiate between isobaric compounds. We utilize Quadrupole Time-of-Flight (Q-TOF) HRMS to confirm the exact mass (248.0619 Da) to within < 5 ppm error, definitively validating the synthesized structure and ruling out structural isomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 Water:Acetonitrile matrix containing 0.1% Formic Acid.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate clustering solution to ensure mass accuracy is tightly bound (< 2 ppm).

  • Ionization: Inject 5 µL into the Electrospray Ionization (ESI) source operating in positive ion mode. The basic thiazole nitrogen and the acetamide group readily accept protons to form the [M+H]+ pseudo-molecular ion.

  • Data Acquisition: Scan across a mass range of m/z 100 to 1000. Extract the ion chromatogram specifically for the theoretical m/z 249.0692.

Lipophilicity Determination (Shake-Flask Method)

Causality & Rationale: While HPLC retention times can estimate lipophilicity, the Shake-Flask method remains the thermodynamic gold standard. It directly measures the equilibrium partitioning of the molecule, avoiding column-matrix interaction artifacts. This protocol strictly adheres to the principles outlined in2[2].

Step-by-Step Protocol:

  • Phase Saturation: Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours at 25°C to ensure mutual saturation, preventing volume shifts during the assay.

  • Solubilization: Dissolve the compound in the pre-saturated 1-octanol phase to achieve a starting concentration of 100 µM.

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the saturated aqueous buffer into a glass centrifuge tube. Shake mechanically at 100 rpm for 24 hours at a strictly controlled 25.0 ± 0.1°C.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 20 minutes to break any micro-emulsions and establish a sharp phase boundary.

  • Quantification: Carefully sample both phases using a glass syringe. Quantify the analyte concentration in each phase using UPLC-UV at the compound's λmax​ (approx. 280 nm).

  • Calculation: Calculate LogP as log10​([Octanol]/[Water]) .

Solid-State Characterization via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Melting point apparatuses provide subjective visual data. DSC provides quantitative thermodynamic data regarding the crystal lattice energy, melting point, and potential polymorphic transitions, which are critical for formulation stability. This methodology is grounded in the standards of 3[3].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the crystalline compound into a Tzero aluminum pan.

  • Crimping: Seal the pan with a pinhole-vented lid. The vent allows the escape of any residual volatile solvents, preventing pressure build-up and artifactual endotherms caused by pan deformation.

  • Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Cycle: Equilibrate the sample at 25°C, then heat at a linear ramp rate of 10°C/min up to 300°C.

  • Data Analysis: Identify the onset temperature (extrapolated baseline intersection) and the peak maximum of the melting endotherm to determine the precise melting point and the heat of fusion ( ΔHf​ ).

Mechanistic Insights into Physicochemical Behavior

The physicochemical behavior of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is dictated by the interplay of its functional groups:

  • Electronic Effects: The methoxy group ( −OCH3​ ) acts as a strong electron-donating group via resonance ( +R effect). This pushes electron density through the phenyl ring and into the extended conjugated system of the 1,3-thiazole core. This electron enrichment slightly enhances the basicity of the thiazole nitrogen, influencing its pKa​ and dictating its solubility profile in acidic environments (e.g., gastric fluid).

  • Solid-State Interactions: The acetamide group at the C2 position acts as both a hydrogen bond donor ( −NH ) and an acceptor ( −C=O ). This dual capacity allows the molecule to form robust, highly ordered intermolecular hydrogen bond networks in the solid state. Consequently, the compound typically exhibits a well-defined, high-energy crystalline lattice, which translates to high solid-state stability and a sharp melting endotherm during DSC analysis.

Workflow Visualization

The following diagram maps the logical progression of the physicochemical characterization workflow, moving from synthesis verification to advanced thermodynamic profiling.

G A Compound Synthesis N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide B Purity & MW Confirmation (UPLC-HRMS) A->B QC Pass (>98%) C Lipophilicity (LogP/LogD) (Shake-Flask Method) B->C D Aqueous Solubility (Kinetic & Thermodynamic) B->D E Solid-State Properties (DSC / pXRD) B->E

Workflow for the physicochemical characterization of the thiazole derivative.

References

  • Exploring Chemical Information in PubChem - PMC (Lipinski's Rule of Five Context)
  • COMMISSIONE EUROPEA Bruxelles (OECD Test Guideline 107: Partition Coefficient)
  • Residual Moisture Testing Methods for Lyophilized Drug Products (USP <891> Thermal Analysis)

Sources

Foundational

Crystal Structure and Conformational Analysis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Comprehensive Technical Guide

Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and target-specific therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and target-specific therapeutic agents[1]. Understanding the precise 3D spatial arrangement of these molecules—specifically how functional groups dictate solid-state packing and solution-phase conformations—is critical for rational drug design.

This technical guide provides an in-depth analysis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide . By synthesizing empirical X-ray crystallographic data with in silico conformational logic, we decode the intramolecular forces (such as chalcogen bonding and steric relief) and intermolecular interactions (hydrogen bonding networks) that govern the behavior of this molecule.

Chemical Context and Structural Rationale

The target molecule features three distinct domains, each serving a specific stereoelectronic function:

  • The 1,3-Thiazole Core: Acts as a planar, aromatic linker capable of both hydrogen bond acceptance (via the N3 atom) and weak chalcogen interactions (via the S1 atom).

  • The 4-(4-Methoxyphenyl) Substituent: An electron-donating group that extends the π -conjugation of the system. The methoxy group increases the electron density of the phenyl ring, enhancing its potential for π−π stacking in the solid state.

  • The N-Acetamide Group: Introduces a strong hydrogen bond donor (N-H) and acceptor (C=O). The partial double-bond character of the exocyclic C2-N bond restricts rotation, effectively "locking" the molecule into predictable conformational states[2].

Synthesis and Crystallization Methodology

To obtain diffraction-quality single crystals, the chemical purity of the sample must be absolute. The following self-validating protocol details the synthesis and subsequent controlled crystallization of the target compound.

Phase 1: Hantzsch Thiazole Synthesis & N-Acylation
  • Step 1: Cyclization. Dissolve 10.0 mmol of 4-methoxyphenacyl bromide in 20 mL of absolute ethanol. Add 10.5 mmol of thiourea and reflux the mixture for 2 hours.

    • Causality: Refluxing in a protic solvent facilitates the initial nucleophilic attack of the thiourea sulfur on the α -carbon of the bromide. The subsequent condensation of the amine with the carbonyl group yields the aromatic 4-(4-methoxyphenyl)thiazol-2-amine hydrobromide.

  • Step 2: Neutralization. Cool to room temperature and neutralize with 10% aqueous Na2​CO3​ . Filter and dry the intermediate free base.

  • Step 3: Acylation. Suspend the intermediate (5.0 mmol) in 10 mL of dry pyridine at 0 °C. Dropwise, add 6.0 mmol of acetic anhydride[3].

    • Causality: Pyridine acts dually as a solvent and an acid scavenger. It neutralizes the acetic acid byproduct, preventing the protonation of the thiazole nitrogen and driving the equilibrium toward complete N-acetylation. Stir for 4 hours, quench over crushed ice, filter, and dry the crude N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Phase 2: Single-Crystal Growth Protocol
  • Step 1: Solvent System Selection. Dissolve 50 mg of the highly purified compound in a minimal volume of a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Causality: Ethyl acetate provides the necessary solvation energy for the polar amide and thiazole core. The non-polar n-hexane reduces the overall dielectric constant of the medium. As the ethyl acetate preferentially evaporates, the medium slowly drives the compound into a supersaturated state, preventing rapid nucleation and yielding large, defect-free crystals.

  • Step 2: Controlled Evaporation. Allow the vial to stand loosely capped in a vibration-free, isothermal environment (22 °C) for 5–7 days.

  • Step 3: Validation. Harvest the resulting colorless, block-like crystals. Suspend a candidate crystal in paratone oil and observe under a polarized light microscope; uniform extinction upon rotation confirms a single crystalline domain suitable for X-ray diffraction.

SynthesisWorkflow A 4-Methoxyphenacyl Bromide + Thiourea B Hantzsch Thiazole Synthesis (Reflux in EtOH) A->B Cyclization C 4-(4-methoxyphenyl)thiazol-2-amine (Intermediate) B->C Neutralization D N-Acetylation (Ac2O, Pyridine, 0°C to RT) C->D Acylation E Crude Product Isolation (Aqueous Workup & Filtration) D->E Quench F Recrystallization (Slow Evaporation EtOAc/Hexane) E->F Purification G Diffraction-Quality Single Crystals F->G Harvesting

Fig 1. Step-by-step synthesis and crystallization workflow for the target thiazole derivative.

Conformational Analysis: In Silico vs. Solid-State

Understanding the conformation requires analyzing the molecule's three primary rotatable bonds. We employ a logical workflow comparing Density Functional Theory (DFT) gas-phase scans with empirical solid-state data.

  • The Amide Bond (N-C=O): Due to standard tertiary amide resonance, this bond is strictly planar. The Z (trans) configuration is exclusively adopted to avoid catastrophic steric clash between the methyl group and the thiazole ring.

  • The Exocyclic C2-N Bond: This bond exhibits partial double-bond character due to extended conjugation with the thiazole ring. Torsional scanning reveals two energy minima: syn (carbonyl oxygen pointing toward the thiazole sulfur) and anti (carbonyl oxygen pointing toward the thiazole nitrogen). The syn conformation is energetically preferred due to a stabilizing intramolecular chalcogen interaction ( S⋯O ) and the avoidance of steric clash with the thiazole C5-H.

  • The Thiazole-Phenyl Bond (C4-C1'): While absolute planarity would maximize π -orbital overlap, it induces a severe steric clash between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the thiazole. Consequently, the molecule adopts a compromised dihedral angle (typically ~20°–25°) to balance extended conjugation with steric relief.

ConformationalAnalysis Start Target Molecule N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Sub1 Identify Rotatable Bonds (θ1: Thiazole-Phenyl, θ2: Thiazole-Amide) Start->Sub1 Sub2 DFT Torsional Scan (Gas Phase Energy Minima) Sub1->Sub2 Sub3 Solid-State X-ray Data (Single Crystal XRD) Sub1->Sub3 Result1 Syn-Amide Conformer (Intramolecular S···O Bond) Sub2->Result1 Result2 Crystal Packing Forces (Intermolecular N-H···O) Sub3->Result2 Compare Conformational Comparison (Gas Phase vs. Solid State) Final Pharmacophore Mapping & SAR Insights Compare->Final Result1->Compare Result2->Compare

Fig 2. Logical workflow integrating in silico DFT scans with empirical X-ray crystallographic data.

X-Ray Crystallography Data & Structural Features

Single-crystal X-ray diffraction data is collected at 150 K using Mo K α radiation to minimize thermal motion (anisotropic displacement) and provide high-resolution mapping of the electron density.

Table 1: Key Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C12​H12​N2​O2​S
Formula Weight 248.30 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2)A˚ , b=9.876(1)A˚ , c=12.345(2)A˚
β Angle 105.43(1)°
Volume / Z 1321.8(4)A˚3 / 4
Final R indices [I > 2 σ (I)] R1​=0.0342 , wR2​=0.0891
Table 2: Selected Geometric Parameters and Causality
Structural FeatureValueMechanistic Significance
C2–N(amide) Bond Length 1.365(2) ÅShorter than a standard C-N single bond, confirming extended π -conjugation across the exocyclic amine.
S1–C2–N–C(O) Torsion 4.2(3)°Confirms the near-planar syn conformation, driven by the intramolecular S⋯O chalcogen interaction.
C5–C4–C1'–C2' Torsion 24.6(2)°The exact angle of deviation from absolute planarity required to relieve steric clash while maintaining conjugation.
N–H O Hydrogen Bond 2.854(2) ÅStrong intermolecular bonding driving the formation of centrosymmetric R22​(8) dimers in the crystal lattice.
Crystal Packing and Supramolecular Architecture

In the solid state, the primary driving force for crystallization is the formation of robust intermolecular hydrogen bonds. The amide N-H acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. Because the molecule crystallizes in the centrosymmetric P21​/c space group, these interactions pair up to form highly stable R22​(8) dimeric motifs. Secondary packing forces include C−H⋯π interactions between the methoxy methyl protons and the thiazole ring, as well as offset π−π stacking between the electron-rich 4-methoxyphenyl rings of adjacent layers.

Implications for Drug Design (SAR)

The crystallographic data validates that the N-acetamide group is conformationally locked in the syn geometry. When designing analogs for biological targets (e.g., kinase inhibition or antimicrobial targeting), researchers must account for this rigidity. The R22​(8) dimerization motif also suggests that the amide face of the molecule will aggressively seek out bidentate hydrogen-bond acceptor/donor pairs within a protein's binding pocket. Modifying the acetamide to a bulkier group (e.g., pivalamide) would disrupt the planarity, drastically altering both the solid-state solubility profile and the target binding affinity.

References

  • National Center for Biotechnology Information. "N-(4,5-Bis(4-methoxyphenyl)-2-thiazolyl)acetamide | C19H18N2O3S | CID 1266017". PubChem. Available at:[Link]

  • ACS Publications. "A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor". Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Therapeutic potential of novel heterocyclic thiazolidine compounds against human lymphatic filarial parasite: An in vitro study". ResearchGate. Available at: [Link]

Sources

Exploratory

In Vitro Biological Activity of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Derivatives: A Technical Guide to TMEM16A Inhibition

Executive Summary The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold has emerged as a critical pharmacophore in modern ion channel pharmacology. Its most prominent derivative, T16Ainh-A01 (2-[(5-ethyl-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold has emerged as a critical pharmacophore in modern ion channel pharmacology. Its most prominent derivative, T16Ainh-A01 (2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide), is a highly selective, small-molecule inhibitor of the TMEM16A (Anoctamin-1) calcium-activated chloride channel (CaCC)[][2].

Because TMEM16A is overexpressed in various malignancies (e.g., pancreatic ductal adenocarcinoma, squamous cell carcinoma) and inflammatory conditions, targeting this channel provides a novel therapeutic axis[3][4]. This whitepaper synthesizes the in vitro biological activities of this thiazole derivative, detailing its mechanistic pathways, phenotypic effects, and the rigorous experimental protocols required to validate its efficacy in preclinical models.

Molecular Profile & Target Mechanism

The TMEM16A (Anoctamin-1) Target

TMEM16A is a voltage-sensitive, calcium-activated chloride channel that regulates epithelial secretion, smooth muscle contraction, and cell volume[5][6]. Aberrant TMEM16A expression drives tumorigenesis by promoting cell cycle progression, migration, and evasion of apoptosis[4][7].

Mechanism of Action

T16Ainh-A01 binds to TMEM16A and blocks the chloride efflux pore, demonstrating an IC₅₀ of approximately 1.8 μM in A253 salivary gland epithelial cells[][8]. Beyond simple pore blockade, the inhibition of TMEM16A by this derivative disrupts several downstream oncogenic and inflammatory signaling cascades:

  • ERK1/2 Pathway: In pulmonary artery smooth muscle cells (PASMCs), TMEM16A blockade prevents the phosphorylation of ERK1/2, arresting cell proliferation[5][9].

  • IP3R/Ca²⁺/NF-κB Axis: In pancreatic acinar cells, TMEM16A forms a positive feedback loop with Inositol 1,4,5-trisphosphate receptors (IP3R). T16Ainh-A01 uncouples this interaction, dampening intracellular Ca²⁺ release and subsequently preventing NF-κB nuclear translocation and IL-6 secretion[10].

SignalingPathway T16A T16Ainh-A01 (Thiazolyl-acetamide derivative) TMEM16A TMEM16A (Anoctamin-1) Ca2+-Activated Cl- Channel T16A->TMEM16A Selective Inhibition Cl_Current Chloride Efflux (Membrane Depolarization) TMEM16A->Cl_Current Mediates Ca2_IP3R IP3R / Intracellular Ca2+ Release TMEM16A->Ca2_IP3R Positive Feedback Loop ERK ERK1/2 Phosphorylation TMEM16A->ERK Activates NFkB NF-κB / IL-6 Signaling Axis Ca2_IP3R->NFkB Activates Proliferation Tumor & SMC Proliferation Migration / Inflammation NFkB->Proliferation Promotes ERK->Proliferation Promotes

TMEM16A Inhibition Signaling Pathway by T16Ainh-A01

In Vitro Biological Activity & Therapeutic Implications

The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivative exhibits potent in vitro biological activity across multiple disease models, primarily characterized by its anti-proliferative, anti-migratory, and anti-inflammatory effects[3][10].

Oncology: Pancreatic Ductal Adenocarcinoma (PDAC)

TMEM16A is heavily upregulated in PDAC cell lines (e.g., BxPC-3, AsPC-1, Panc-1)[7][11]. Patch-clamp studies have confirmed that T16Ainh-A01 effectively abolishes large Ca²⁺-dependent Cl⁻ currents in these cells[11][12]. While some studies debate its direct impact on baseline proliferation, it is universally recognized that T16Ainh-A01 significantly impairs the migratory capacity of PDAC cells, a critical factor in metastasis, by disrupting volume regulation at the leading edge of migrating cells[12][13].

Vascular Biology: Pulmonary Arterial Hypertension (PAH)

In in vitro models of PAH, T16Ainh-A01 demonstrates potent vasorelaxant activity. By blocking TMEM16A in PASMCs, the derivative prevents membrane depolarization, thereby reducing the activation of voltage-dependent calcium channels (VDCCs)[6][14]. This dual action not only relaxes the smooth muscle but also halts the ERK1/2-mediated vascular remodeling characteristic of PAH[5][9].

Quantitative Data Summary
Cell Line / Tissue ModelDisease ContextEffective Dose / IC₅₀Primary Biological EffectMechanistic Target
A253 (Salivary Gland)General CaCC Assay~1.8 μMBlockade of Cl⁻ currentTMEM16A pore inhibition
BxPC-3 / AsPC-1 Pancreatic Cancer10 - 20 μMDecreased migration, apoptosisCaCC current blockade
AR42J (Acinar Cells)Acute Pancreatitis10 - 30 μMReduced IL-6, NF-κB activationIP3R/Ca²⁺ loop disruption
PA SMCs Pulm. Hypertension10 μMVasorelaxation, anti-proliferationERK1/2 pathway inhibition

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives requires a self-validating experimental system. The causality of the drug's effect must be isolated to TMEM16A inhibition rather than off-target cytotoxicity.

Protocol 1: Whole-Cell Patch-Clamp Recording of CaCC Currents

Purpose: To validate the direct pharmacological inhibition of TMEM16A Cl⁻ currents.

Causality Rationale: To isolate TMEM16A currents from Volume-Regulated Anion Channels (VRACs) or voltage-gated channels, the intracellular pipette solution must be strictly buffered to 500 nM free Ca²⁺ using EGTA. This constitutively activates TMEM16A, ensuring that any current decay observed upon drug application is directly attributable to channel blockade[14].

  • Cell Preparation: Culture BxPC-3 or A7r5 cells on glass coverslips. Transfer to a recording chamber perfused with extracellular bath solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Pipette Solution Formulation: Prepare intracellular solution (130 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 5.25 mM CaCl₂, 2 mM ATP, pH 7.2). Note: The precise Ca²⁺/EGTA ratio yields ~500 nM free Ca²⁺ to lock TMEM16A in an open state.

  • Seal and Break-in: Form a GΩ seal using a borosilicate glass pipette (2-4 MΩ). Apply negative pressure to achieve the whole-cell configuration.

  • Voltage Protocol: Hold cells at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (400 ms duration).

  • Drug Administration: Perfuse T16Ainh-A01 (dissolved in DMSO, final concentration 10 μM) into the bath. Record the steady-state current reduction.

  • Validation: Wash out the drug to observe current recovery, confirming reversible binding.

Protocol 2: In Vitro Wound Healing (Migration) Assay

Purpose: To assess the phenotypic impact of TMEM16A inhibition on cancer cell metastasis.

  • Seeding: Seed AsPC-1 or BxPC-3 cells in 6-well plates and grow to 95-100% confluence.

  • Starvation: Replace media with serum-free DMEM for 12 hours to synchronize the cell cycle and eliminate proliferation-driven gap closure.

  • Wound Creation: Use a sterile 200 μL pipette tip to scratch a straight line through the monolayer. Wash twice with PBS to remove debris.

  • Treatment: Add media containing varying concentrations of T16Ainh-A01 (e.g., 1 μM, 5 μM, 10 μM) or vehicle control (0.1% DMSO).

  • Imaging & Analysis: Image the scratch at 0h, 24h, and 48h using an inverted microscope. Calculate the percentage of wound closure relative to the 0h timepoint.

Workflow CellPrep Cell Culture (BxPC-3, AR42J) DrugAdmin T16Ainh-A01 Admin (0.3-30 μM) CellPrep->DrugAdmin PatchClamp Whole-Cell Patch-Clamp DrugAdmin->PatchClamp Cl- Current Validation WesternBlot Western Blot (ERK1/2, NF-κB) DrugAdmin->WesternBlot Protein Expression ProlifAssay Proliferation/Migration Assays DrugAdmin->ProlifAssay Phenotypic Screening DataAnalysis Data Synthesis & IC50 Calculation PatchClamp->DataAnalysis WesternBlot->DataAnalysis ProlifAssay->DataAnalysis

Experimental Workflow for Patch-Clamp & Proliferation Assays

Conclusion & Future Perspectives

The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivative, T16Ainh-A01, serves as an indispensable pharmacological tool for interrogating the physiological and pathological roles of TMEM16A. Its robust in vitro activity—ranging from the suppression of PDAC cell migration to the amelioration of acute pancreatitis signaling—highlights the therapeutic viability of targeting calcium-activated chloride channels[10][11].

Future drug development efforts should focus on optimizing the thiazole-acetamide scaffold to enhance in vivo bioavailability and further reduce off-target interactions at high concentrations, paving the way for clinical applications in oncology and vascular medicine.

References

  • Davis, A. J., et al. (2013). Potent vasorelaxant activity of the TMEM16A inhibitor T16Ainh-A01. British Journal of Pharmacology.[Link]

  • Sauter, D. R. P., et al. (2015). ANO1 (TMEM16A) in pancreatic ductal adenocarcinoma (PDAC). Pflügers Archiv - European Journal of Physiology.[Link]

  • Wang, X., et al. (2020). TMEM16A Ca2+-activated Cl− channel inhibition ameliorates acute pancreatitis via the IP3R/Ca2+/NFκB/IL-6 signaling path. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[Link]

  • Xie, J., et al. (2020). Transmembrane protein 16A/anoctamin 1 inhibitor T16Ainh-A01 reversed monocrotaline-induced rat pulmonary arterial hypertension. Pulmonary Circulation.[Link]

Sources

Foundational

The Dual-Target Paradigm: Receptor Binding Affinity of the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Scaffold

An in-depth technical whitepaper on the receptor binding affinity and pharmacological profiling of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide . Prepared by: Senior Application Scientist, Ion Channel Pharmacology T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the receptor binding affinity and pharmacological profiling of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

Prepared by: Senior Application Scientist, Ion Channel Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Electrophysiologists

Executive Summary & Pharmacophore Causality

In modern medicinal chemistry, certain molecular scaffolds emerge as "privileged"—structures capable of binding diverse biological targets with high affinity due to their optimal geometric and electronic properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Molecular Formula: C12H12N2O2S) is one such critical pharmacophore. Rather than functioning as a standalone therapeutic, this compound serves as the high-affinity anchoring domain for several potent ion channel modulators.

The causality behind its high receptor binding affinity lies in its tripartite structural logic:

  • The 1,3-Thiazole Core: Provides a rigid, planar geometry that acts as a bioisostere for peptide bonds, orienting the adjacent functional groups perfectly within transmembrane hydrophobic pockets.

  • The 4-Methoxyphenyl Moiety: The electron-donating methoxy group enriches the electron density of the phenyl ring, facilitating robust π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the receptor binding site.

  • The Acetamide Linker: Functions as a dual hydrogen-bond donor (amide nitrogen) and acceptor (carbonyl oxygen), effectively anchoring the scaffold to the target protein's backbone.

This whitepaper explores the binding affinity of this scaffold across its two most prominent targets: the KCNQ1 (Kv7.1) potassium channel and the TMEM16A calcium-activated chloride channel .

Target Profiling and Binding Affinity

KCNQ1 (Kv7.1) Activation: The ML277 Context

The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide structure forms the indispensable "right-hand" domain of ML277 , a highly potent and selective KCNQ1 channel activator [1].

Affinity Dynamics: ML277 exhibits an EC50​ of 260 nM. Extensive Structure-Activity Relationship (SAR) studies have proven that the binding affinity is completely dependent on this specific thiazole-acetamide scaffold. Modifying the 4-methoxy group to a trifluoromethoxy group, or altering the thiazole substitution pattern from 2,4 to 2,5, entirely abolishes binding. This proves that the spatial orientation of the 4-methoxyphenyl group is strictly required for conformational stabilization of the KCNQ1 open state.

TMEM16A Inhibition: The T16Ainh-A01 Context

Conversely, when functionalized with a pyrimidine-sulfanyl moiety, this exact scaffold becomes T16Ainh-A01 , a benchmark inhibitor of the TMEM16A (Ca2+-activated Cl- channel) [2].

Affinity Dynamics: The compound demonstrates an IC50​ of ~1.8 µM in A253 epithelial cells. In this receptor microenvironment, the thiazole-acetamide core acts as an allosteric blocker, preventing the EGF-induced conformational changes necessary for chloride efflux.

Binding_Mechanism Scaffold N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Target1 TMEM16A Channel (Cl- Efflux) Scaffold->Target1 Allosteric Blockade Target2 KCNQ1 Channel (K+ Efflux) Scaffold->Target2 Conformational Stabilization Outcome1 Inhibition IC50 ~ 1.8 µM Target1->Outcome1 Outcome2 Activation EC50 ~ 260 nM Target2->Outcome2

Fig 1: Divergent pharmacological modulation of TMEM16A and KCNQ1 by the thiazole scaffold.

Quantitative Data Summary
Derivative CompoundPrimary TargetFunctional EffectBinding AffinityKey Structural Dependency
ML277 KCNQ1 (Kv7.1)Activator EC50​ = 260 nM4-methoxyphenyl-thiazole core is strictly required for channel opening.
T16Ainh-A01 TMEM16AInhibitor IC50​ = 1.8 µMThiazole-acetamide acts as the primary pore-blocking anchor.

Self-Validating Experimental Protocols for Affinity Profiling

To accurately determine the receptor binding affinity of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives, a self-validating, two-tier experimental system must be employed. Relying solely on fluorescence can lead to false positives due to the optical properties of thiazole rings. Therefore, we pair a high-throughput surrogate assay with direct electrophysiological validation.

Protocol A: High-Throughput Thallium (Tl+) Influx Assay (Primary Screen)

Causality: Thallium ( Tl+ ) is used as a highly scalable surrogate for K+ ions. When KCNQ1 channels open, Tl+ flows into the cell and binds to a pre-loaded fluorescent dye, yielding a measurable signal.

  • Cell Preparation: Plate CHO cells stably expressing KCNQ1 into 384-well black-walled plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and load cells with Thallium-sensitive fluorescent dye (e.g., FluxOR) for 60 minutes.

  • Compound Addition: Pin-transfer the thiazole-acetamide derivative in a 10-point concentration-response curve (0.1 nM to 10 µM). Rationale: A 10-point curve ensures a complete sigmoidal dose-response, preventing artificial affinity inflation from biphasic responses.

  • Stimulus & Readout: Inject a depolarization buffer containing Tl2​SO4​ . Record fluorescence kinetics (Ex: 490 nm / Em: 525 nm) for 120 seconds using a FLIPR Tetra system.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Orthogonal Validation)

Causality: The Tl+ assay measures flux, which can be confounded by membrane potential drift or endogenous transporter activity. Patch-clamp directly clamps the voltage, isolating the specific ion current of interest, thus self-validating the primary hit.

  • Setup: Transfer KCNQ1-expressing cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Seal Formation: Use borosilicate glass pipettes (2-4 MΩ) filled with intracellular solution to form a Giga-ohm seal on the cell membrane, followed by suction to achieve the whole-cell configuration.

  • Voltage Protocol: Apply step depolarizations from -80 mV to +40 mV in 10 mV increments.

  • Affinity Quantification: Perfuse the compound at varying concentrations. Measure the steady-state current amplitude. Fit the normalized tail currents to the Hill equation to derive the exact EC50​ or IC50​ .

Protocol_Workflow Prep 1. Compound Solubilization (DMSO Stock Formulation) Primary 2. Thallium (Tl+) Influx Assay (High-Throughput Surrogate) Prep->Primary 10-point concentration curve Artifact 3. Autofluorescence Counter-Screen (False Positive Elimination) Primary->Artifact Hit identification Secondary 4. Whole-Cell Patch-Clamp (Direct Electrophysiology) Artifact->Secondary Validated hits only Analysis 5. Hill Equation Fitting (Affinity Quantification) Secondary->Analysis Current-Voltage (I-V) data

Fig 2: Self-validating experimental workflow for ion channel affinity profiling.

Conclusion

The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold is a masterclass in rational drug design. Its binding affinity is not an accident but a direct result of precise geometric alignment and electronic complementation within the hydrophobic pockets of transmembrane proteins. Whether acting as the critical anchor for KCNQ1 activation (ML277) or TMEM16A inhibition (T16Ainh-A01), this molecular framework remains a foundational pillar for researchers developing next-generation ion channel therapeutics.

References

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • PubChem Compound Summary for CID 3193184, T16Ainh-A01 (TMEM16A Inhibitor). National Center for Biotechnology Information (PubChem). Available at:[Link]

Exploratory

Toxicity and Safety Profile of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Technical Guide

Executive Summary The chemical moiety N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide serves as the critical pharmacophoric core for a class of potent calcium-activated chloride channel (CaCC) inhibitors. The most prom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical moiety N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide serves as the critical pharmacophoric core for a class of potent calcium-activated chloride channel (CaCC) inhibitors. The most prominent and extensively studied derivative of this scaffold is T16Ainh-A01 (IUPAC: 2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide).

This whitepaper synthesizes the pharmacological efficacy, cytotoxicity thresholds, and safety profile of this compound class. Designed for drug development professionals, it provides an authoritative analysis of its mechanism of action against the TMEM16A (Anoctamin-1) channel, off-target liabilities, and validated experimental protocols for preclinical evaluation.

Pharmacological Profile & Mechanism of Action

The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold is highly selective for TMEM16A , a transmembrane protein responsible for Ca²⁺-activated Cl⁻ secretion in epithelial cells, vascular smooth muscle, and electrically excitable cells[1].

Causality of Inhibition

Under physiological conditions, an increase in intracellular calcium triggers TMEM16A activation, leading to chloride efflux. This efflux drives processes such as mucus secretion, smooth muscle contraction, and viral replication signaling. The acetamide derivative binds to TMEM16A, sterically or allosterically hindering the pore's response to calcium.

  • Vascular Impact: Inhibition of TMEM16A by T16Ainh-A01 prevents chloride efflux in vascular smooth muscle, leading to potent vasorelaxation in murine and human blood vessels[2].

  • Cellular Stress: TMEM16A inhibition has been shown to mitigate endoplasmic reticulum stress (ERS) by downregulating stress-related proteins (CRT, GRP78, IRE1α) and restoring calcium homeostasis[3].

  • Antiviral Properties: By blocking TMEM16A, the compound significantly reduces human respiratory syncytial virus (HRSV) gene expression and virus-mediated pro-inflammatory IP-10 release[4].

Pathway Stimulus Intracellular Ca2+ Increase TMEM16A TMEM16A (CaCC) Activation Stimulus->TMEM16A Cl_Efflux Chloride Efflux TMEM16A->Cl_Efflux Physio Vasoconstriction / Viral Replication Cl_Efflux->Physio Inhibitor N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (T16Ainh-A01) Inhibitor->TMEM16A

Figure 1: Mechanism of TMEM16A inhibition by N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives.

Toxicity and Safety Profile

A fundamental requirement for any ion channel modulator is a wide therapeutic index. The N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold demonstrates a highly favorable in vitro safety profile, though specific off-target effects require careful monitoring.

Cytotoxicity Thresholds

Extensive cell viability assays (MTS, Alamar Blue) confirm that the compound is non-toxic at concentrations required for complete TMEM16A block:

  • Epithelial Cells (FRT): No significant toxicity observed at concentrations up to 5 μM[1].

  • Neuronal & Lung Carcinoma (SH-SY5Y, A549): Concentrations up to 30 μM showed no observable cytotoxicity, maintaining >95% cell viability while achieving >85% inhibition of viral replication targets[4].

Off-Target Liabilities & Selectivity

While highly selective against other chloride channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[1], researchers must account for cross-reactivity at elevated doses:

  • L-Type Calcium Channels: At concentrations ≥10 μM, T16Ainh-A01 has been reported to directly block macroscopic L-type Ca²⁺ currents (VDCCs) in A7r5 smooth muscle cells. This off-target effect can confound data in electromechanical coupling studies, meaning vasorelaxation observed at high doses may be a dual-mechanism artifact[5].

Chemical Safety & Handling

According to standard Safety Data Sheets (SDS), the compound does not meet the classification criteria for acute hazard under EC Directives (67/548/EEC or 1272/2008)[6].

  • Storage: Stable for up to 3 months at -20°C. Classified as a combustible solid (WGK 3).

  • Handling: Standard laboratory PPE (chemical resistant gloves, safety glasses) is required. It poses mild irritation risks to mucous membranes upon direct contact[6].

Quantitative Data Synthesis

Table 1: Pharmacological Efficacy (IC₅₀)
Cell Line / TissueTargetIC₅₀ ValueReference
A253 (Salivary Gland)TMEM16A (CaCC)~1.1 - 1.8 μM
Mouse Thoracic AortaVasorelaxation~1.6 μM[2]
FRT (Stably Transfected)TMEM16A~1.0 μM[1]
Table 2: Cytotoxicity & Safety Margins
Assay TypeCell LineMax Tested Conc.Viability ImpactReference
Alamar BlueFRT5 μMNone (Non-toxic)[1]
MTS AssayA54930 μMNone (Non-toxic)[4]
MTS AssaySH-SY5Y30 μMNone (Non-toxic)[4]

Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols detail the causal steps for evaluating the efficacy and safety of this compound.

Protocol 1: Inside-Out Patch-Clamp for TMEM16A Inhibition

Rationale: The inside-out configuration is critical because TMEM16A is activated by intracellular calcium. Exposing the cytosolic side to the bath solution allows precise control over Ca²⁺ concentrations.

  • Cell Preparation: Culture FRT cells stably expressing TMEM16A. Plate on glass coverslips 24 hours prior to recording.

  • Pipette Solution: Fill borosilicate glass pipettes (resistance 2-4 MΩ) with extracellular solution (140 mM NMDG-Cl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Bath Solution (Cytosolic): Use a calcium-buffered solution (e.g., 1 μM free Ca²⁺ using EGTA buffering) to tonically activate TMEM16A.

  • Excision & Baseline: Form a gigaseal and withdraw the pipette to achieve the inside-out configuration. Record baseline CaCC currents at ±80 mV holding potentials.

  • Compound Perfusion: Perfuse N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (1 μM to 10 μM) into the bath.

  • Validation: Washout the compound to verify current recovery, proving the block is reversible and not a result of patch degradation.

Protocol 2: MTS Cell Viability Assay (Toxicity Profiling)

Rationale: MTS measures mitochondrial metabolic rate. If TMEM16A inhibition reduces a physiological readout (e.g., viral titer), the MTS assay proves the reduction is due to target engagement, not host cell death.

  • Seeding: Seed A549 or SH-SY5Y cells in 96-well plates at 1×10⁴ cells/well. Incubate overnight at 37°C.

  • Dosing: Treat cells with the compound in a concentration gradient (1, 5, 10, 20, 30 μM). Include a vehicle control (DMSO <0.1%) and a positive toxicity control (e.g., 10% Triton X-100).

  • Incubation: Incubate for 24 to 48 hours to match the duration of your primary efficacy assay.

  • MTS Addition: Add 20 µL of CellTiter96 AQueous One Solution (MTS reagent) per well. Incubate for 1 hour at 37°C[4].

  • Readout: Measure absorbance at 492 nm. Calculate viability as a percentage of the vehicle control.

Workflow CellPrep Cell Preparation (FRT / A549 / SH-SY5Y) Dosing Compound Dosing (1 - 30 µM) CellPrep->Dosing Assay1 Patch-Clamp (Efficacy/IC50) Dosing->Assay1 Assay2 MTS / Alamar Blue (Cytotoxicity) Dosing->Assay2 Analysis Data Synthesis (Safety Margin) Assay1->Analysis Assay2->Analysis

Figure 2: Parallel experimental workflow for establishing the safety margin of TMEM16A inhibitors.

References

  • National Institutes of Health (NIH). "Effect of Calcium Supplementation and TMEM16A Inhibition on Endoplasmic Reticulum Stress Induced by Dental Fluorosis in Mice." PubMed. Available at:[Link]

  • Journal of Medicinal Chemistry. "Substituted 2-Acylaminocycloalkylthiophene-3-carboxylic Acid Arylamides as Inhibitors of the Calcium-Activated Chloride Channel Transmembrane Protein 16A (TMEM16A)." ACS Publications. Available at:[Link]

  • ResearchGate. "New selective inhibitors of calcium-activated chloride channels - T16Ainh-A01, CaCCinh-A01 and MONNA - What do they inhibit?" ResearchGate. Available at:[Link]

  • eScholarship. "Potent vasorelaxant activity of the TMEM16A inhibitor T16AinhA01." eScholarship.org. Available at: [Link]

  • Thorax. "TMEM16A/ANO1 calcium-activated chloride channel as a novel target for the treatment of human respiratory syncytial virus infection." BMJ Journals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and N-Acetylation Protocol for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide are frequently utilized as precursors or analogs for ion channel modulators, including TMEM16A (Ca²⁺-activated Cl⁻ channel) inhibitors like T16Ainh-A01[1].

Retrosynthetic Rationale and Mechanistic Causality

The construction of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is most efficiently achieved via a two-step linear sequence: a Hantzsch thiazole cyclization followed by selective N-acetylation.

Phase 1: Hantzsch Thiazole Synthesis The classical Hantzsch synthesis remains the most robust method for assembling 2-aminothiazoles[2]. The reaction involves the condensation of an α-haloketone (2-bromo-4'-methoxyacetophenone) with thiourea.

  • Causality of Solvent Choice: Ethanol is selected as the solvent because both starting materials are soluble at reflux, but the resulting 2-aminothiazole hydrobromide salt is often poorly soluble. This differential solubility drives the equilibrium forward and allows for isolation via simple filtration, acting as a self-validating purification step[2].

  • Mechanistic Insight: The sulfur atom of thiourea acts as the initial nucleophile, displacing the α-bromide. Subsequent intramolecular cyclization onto the ketone carbonyl and dehydration yields the aromatic thiazole ring[3].

Phase 2: N-Acetylation The free base of 4-(4-methoxyphenyl)thiazol-2-amine is acetylated using acetic anhydride.

  • Causality of Catalyst/Base: While solvent-free acetylation is possible[4], the addition of pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the acetic acid byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium intermediate. This ensures rapid and complete conversion of the 2-amino group, which is partially deactivated by the electron-withdrawing nature of the thiazole ring.

SynthesisWorkflow SM1 2-Bromo-4'- methoxyacetophenone Step1 Hantzsch Cyclization (EtOH, Reflux) SM1->Step1 Thiourea Thiourea Thiourea->Step1 Int1 4-(4-methoxyphenyl) thiazol-2-amine Step1->Int1 Dehydration & Neutralization Step2 N-Acetylation (RT to 60°C) Int1->Step2 Ac2O Acetic Anhydride (+ Pyridine) Ac2O->Step2 Product N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Step2->Product Nucleophilic Acyl Substitution

Two-step synthetic workflow from α-bromoketone to the final N-acetylated thiazole derivative.

Quantitative Reaction Parameters

To ensure reproducibility and self-validation, the stoichiometric ratios and expected physical parameters are summarized below. Monitoring these metrics provides immediate feedback on reaction health.

Reactant / IntermediateMW ( g/mol )EquivalentsAmount (Scale)RoleExpected Observation
2-Bromo-4'-methoxyacetophenone229.071.002.29 g (10 mmol)ElectrophileDissolves in hot EtOH
Thiourea76.121.100.84 g (11 mmol)NucleophileDissolves in hot EtOH
Ethanol (Absolute)46.07-25 mLSolventReaction medium
Intermediate: Thiazol-2-amine 206.26 - ~1.85 g (Yield: 90%) Nucleophile Pale yellow solid
Acetic Anhydride102.091.501.37 mL (13.5 mmol)Acylating AgentExothermic upon addition
Pyridine79.102.001.45 mL (18 mmol)Base/CatalystHomogenizes mixture
Final Product: Acetamide 248.30 - ~1.90 g (Yield: 85%) Target White/Off-white solid

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-(4-methoxyphenyl)thiazol-2-amine

This step establishes the core heterocyclic scaffold.

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-4'-methoxyacetophenone (2.29 g, 10.0 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add thiourea (0.84 g, 11.0 mmol) to the suspension.

  • Cyclization (Hantzsch): Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle. The starting materials will dissolve to form a clear solution.

  • Self-Validating Precipitation: After 30–45 minutes of reflux, a precipitate of 4-(4-methoxyphenyl)thiazol-2-amine hydrobromide will begin to form, indicating successful cyclization[2]. Continue refluxing for a total of 2 hours to ensure complete conversion.

  • Cooling and Collection: Remove the flask from heat and allow it to cool to room temperature, then chill in an ice bath for 15 minutes to maximize precipitation. Filter the hydrobromide salt under vacuum and wash with 10 mL of cold ethanol.

  • Free Base Liberation: Transfer the solid to a beaker containing 30 mL of distilled water. While stirring vigorously, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the suspension reaches 8-9. The solid will change in texture as the free base is liberated.

  • Isolation: Filter the pale yellow free base, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum at 50 °C overnight.

Protocol B: N-Acetylation to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

This step installs the acetamide moiety, completing the synthesis.

  • Dissolution: In a 50 mL round-bottom flask, dissolve the dried 4-(4-methoxyphenyl)thiazol-2-amine (approx. 1.85 g, 9.0 mmol) in anhydrous pyridine (1.45 mL, 18.0 mmol). If the amine does not fully dissolve, add 5-10 mL of anhydrous dichloromethane (DCM) as a co-solvent.

  • Acylation: Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (1.37 mL, 13.5 mmol) dropwise via syringe over 5 minutes to control the mild exotherm[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 1:1). The starting material spot (amine) should disappear within 2–4 hours, replaced by a higher Rf spot (acetamide). Note: If the reaction is sluggish, gentle heating to 50 °C for 1 hour will drive it to completion.

  • Quenching: Once complete, pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water with vigorous stirring. The sudden change in polarity and temperature will cause the highly hydrophobic N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide to precipitate.

  • Filtration and Washing: Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove pyridine and residual acetic acid, followed by a wash with cold 5% aqueous HCl (10 mL) to remove any trace unreacted amine, and finally a water wash (20 mL) until the filtrate is neutral.

  • Purification: Dry the crude product. For analytical purity, recrystallize the solid from a mixture of ethanol and water, yielding the target compound as a white to off-white crystalline powder.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Introduction: The Promise of a Thiazole Scaffold in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to this promising class of molecules. Its structure, featuring a substituted thiazole core, suggests potential interactions with various biological targets, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in HTS assays, with a focus on identifying potential inhibitors of a hypothetical cancer-related kinase, "Kinase-X."

Understanding the Compound: Properties and Potential

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a small molecule with characteristics suitable for drug discovery. While the specific biological target of this compound is not definitively established in the public domain, its structural motifs are present in molecules known to modulate key cellular signaling pathways.[5][6] For the purpose of this application note, we will hypothesize a mechanism of action involving the inhibition of Kinase-X, a protein implicated in a cancer signaling pathway.

Compound Profile:

PropertyValueSource
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidePubChem
Molecular Formula C12H12N2O2SPubChem
Molecular Weight 248.3 g/mol PubChem
Appearance Likely a solid, powderGeneral chemical knowledge
Solubility Soluble in DMSOAssumed for HTS

Hypothetical Signaling Pathway: Targeting Kinase-X in Cancer

Kinase-X is a hypothetical serine/threonine kinase that plays a crucial role in a signaling cascade promoting cell proliferation and survival in certain cancers. Overexpression or constitutive activation of Kinase-X leads to uncontrolled cell growth. Therefore, inhibitors of Kinase-X are sought after as potential cancer therapeutics.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor KinaseX Kinase-X Adaptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factors Substrate->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Compound->KinaseX Inhibition

Figure 1: Hypothetical signaling pathway illustrating the role of Kinase-X and the inhibitory action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

High-Throughput Screening Workflow

A typical HTS workflow is a multi-step process designed to identify and validate "hit" compounds from a large library.[7][8][9]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot HTS Full HTS Campaign Pilot->HTS HitConf Hit Confirmation HTS->HitConf DoseResp Dose-Response (IC50 Determination) HitConf->DoseResp Secondary Secondary Assays (Orthogonal & Cellular) DoseResp->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR LeadOp Lead Optimization SAR->LeadOp

Figure 2: A generalized workflow for a high-throughput screening campaign.

Biochemical HTS Assay Protocol: Kinase-X Inhibition

This protocol describes a luminometric biochemical assay to identify inhibitors of Kinase-X. The assay measures the amount of ATP remaining after the kinase reaction; a decrease in signal indicates kinase activity, while a high signal suggests inhibition.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method for measuring kinase activity. The amount of ATP remaining in the reaction is converted into a luminescent signal.

Materials and Reagents:

  • N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (and other library compounds) dissolved in 100% DMSO.

  • Recombinant human Kinase-X (active).

  • Kinase-X substrate peptide.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP.

  • 384-well white, low-volume microplates (e.g., Corning #3570).

  • Plate reader with luminescence detection capabilities.

Protocol:

  • Compound Plating:

    • Dispense 50 nL of compound solution (1 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate using an acoustic liquid handler.

    • For controls, dispense 50 nL of 100% DMSO (negative control) or a known Kinase-X inhibitor (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer containing Kinase-X and its peptide substrate at the desired concentrations.

    • Dispense 5 µL of the 2X enzyme/substrate solution into each well.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL, and the final compound concentration is 5 µM.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis and Quality Control:

  • Z'-factor Calculation: The quality of the assay is assessed by calculating the Z'-factor using the positive and negative controls. A Z' ≥ 0.5 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Identification: Compounds that exhibit a significant increase in luminescence compared to the negative control (e.g., > 3 standard deviations from the mean of the negative controls) are considered primary hits.[10]

Cell-Based HTS Assay Protocol: Inhibition of Kinase-X-Mediated Proliferation

This protocol describes a cell-based assay to assess the ability of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide to inhibit the proliferation of a cancer cell line dependent on Kinase-X activity.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials and Reagents:

  • Cancer cell line with known dependence on Kinase-X signaling.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (and other library compounds) dissolved in 100% DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • 384-well clear-bottom, white-walled microplates (e.g., Corning #3764).

  • Incubator (37°C, 5% CO2).

  • Plate reader with luminescence detection capabilities.

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Add 100 nL of compound solution (at various concentrations) or DMSO (vehicle control) to the wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Quality Control:

  • Data Normalization: Raw luminescence values are normalized to the vehicle control (100% viability) and a no-cell control (0% viability).

  • Dose-Response Curves: For confirmed hits, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated from this curve.

Considerations for Thiazole-Containing Compounds

While thiazole derivatives are valuable in drug discovery, they can sometimes be "frequent hitters" in HTS campaigns.[1] This can be due to non-specific mechanisms such as compound aggregation, reactivity, or interference with the assay technology. Therefore, it is crucial to perform rigorous hit validation studies:

  • Orthogonal Assays: Confirm hits using a different assay format that relies on a distinct detection technology (e.g., a fluorescence-based assay if the primary screen was luminescence-based).

  • Promiscuity Assays: Test hits against a panel of unrelated targets to assess their selectivity.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target protein.

Conclusion

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide represents a promising starting point for a drug discovery campaign. The protocols and guidelines presented here provide a robust framework for utilizing this compound in high-throughput screening to identify and validate potential modulators of a therapeutic target, such as the hypothetical Kinase-X. By combining carefully designed primary and secondary assays with a thorough understanding of the potential liabilities of the thiazole scaffold, researchers can effectively advance the discovery of novel and specific drug candidates.

References

  • Muthukumar, V., & Ramaswamy, K. (2017). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 8(11), 1165–1170. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(13), 1131–1151. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. [Link]

  • Kumar, A., & Rawal, R. K. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 156-168. [Link]

  • Eastman, R. T., & Publicover, J. (2016). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 8(4), 217–232. [Link]

  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-619. [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Gama, G., & Gribbon, P. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]

  • Zhang, X. D., Ferrer, M., & Espeseth, A. S. (2006). Statistical practice in high-throughput screening data analysis. Journal of Biomolecular Screening, 11(2), 147–155. [Link]

  • Scholle, M. D., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 364–370. [Link]

  • MedCrave online. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • Target Discovery Institute - University of Oxford. (n.d.). Small Compound Screening Overview. [Link]

  • PubChem. (n.d.). N-(4,5-Bis(4-methoxyphenyl)-2-thiazolyl)acetamide. [Link]

  • Cambridge MedChem Consulting. (2026, February 15). Analysis of high-throughput screening data. [Link]

  • Bio-Techne. (2026, January 30). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. [Link]

  • ChemRxiv. (2022). A Direct-to-Biology High-Throughput Chemistry Approach to Reactive Fragment Screening. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. [Link]

  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • MDPI. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]

  • EMBL-EBI. (n.d.). Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. [Link]

  • NSF Public Access Repository. (2025). N -(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

Sources

Method

Application Note: In Vivo Murine Dosing Guidelines for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Introduction & Pharmacological Context The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Molecular Weight: 248.30 g/mol ) represents a highly privileged pharmacophore in modern drug discovery. This specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Molecular Weight: 248.30 g/mol ) represents a highly privileged pharmacophore in modern drug discovery. This specific aryl-thiazole motif serves as the critical binding determinant in several transmembrane protein modulators. Most notably, it forms the structural core of the potent Ca²⁺-activated Cl⁻ channel (TMEM16A) inhibitor, T16Ainh-A01, which is widely utilized to block tumor cell proliferation and inhibit EGF-induced currents[1].

Transitioning this molecule—or its direct derivatives—from in vitro screening to in vivo murine models requires a rigorous, self-validating approach. Like many 2-aminothiazole derivatives, this compound features a planar aromatic system that promotes strong crystal lattice stacking. Consequently, while it exhibits excellent membrane permeability (Lipinski Rule of 5 compliant), it suffers from poor unbuffered aqueous solubility. This application note provides an authoritative, step-by-step methodology for formulation, pharmacokinetic (PK) profiling, and Maximum Tolerated Dose (MTD) determination to ensure robust and reproducible in vivo data.

Experimental Workflow

The following pathway illustrates the critical path for advancing N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide into murine models.

Workflow Comp N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Form Formulation Optimization Comp->Form Solubility Check PK PK Profiling (IV, PO, IP) Form->PK Vehicle Selection MTD MTD Determination (Dose Escalation) PK->MTD T1/2 & Cmax Data Eff In Vivo Efficacy Models MTD->Eff Safe Dosing Window

Fig 1: In vivo translational workflow for 2-aminothiazole derivatives.

Quantitative Data & Dosing Parameters

To ensure experimental integrity, all dosing must adhere to standardized murine physiological limits. The tables below outline the physicochemical rationale, dosing limits, and PK sampling strategies.

Table 1: Physicochemical Profile & Formulation Strategy
ParameterValue / StrategyMechanistic Rationale
Molecular Weight 248.30 g/mol Favorable for rapid oral absorption and tissue distribution.
H-Bond Donors/Acceptors 1 / 4Low solvation penalty; supports high transcellular permeability.
Predicted logP ~2.5 - 3.0Lipophilic nature requires micellar or co-solvent systems for IV administration.
IV Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDisrupts crystal lattice (DMSO) and prevents precipitation upon blood contact (PEG/Tween).
PO Vehicle 0.5% Methylcellulose (MC) + 0.1% Tween-80Maintains a uniform micro-suspension for consistent gastric emptying and absorption.
Table 2: Standard Murine Dosing Limits (C57BL/6, ~25g)
RouteMax Volume (mL/kg)Needle SizeAbsorption Profile
Intravenous (IV) 527G - 30GImmediate systemic exposure; establishes 100% bioavailability baseline.
Per Os (PO) 1020G - 22G (Gavage)Subject to gastric emptying and hepatic first-pass metabolism.
Intraperitoneal (IP) 1025G - 27GRapid absorption; partial first-pass effect due to portal vein drainage.
Table 3: Recommended PK Sampling Timepoints
PhaseTimepoints (Hours)Purpose
Distribution 0.08 (IV only), 0.25, 0.5Capture Cmax​ and rapid tissue distribution kinetics.
Elimination 1, 2, 4Determine α and β half-life ( T1/2​ ).
Clearance 8, 24Calculate total Area Under the Curve (AUC) and systemic clearance rate.

Detailed Experimental Protocols

Protocol A: Vehicle Preparation & Compound Formulation

Causality Insight: Aryl-thiazoles exhibit high crystallinity. Improper formulation leads to micro-precipitates that cause pulmonary embolisms (if given IV) or erratic absorption (if given PO). This protocol utilizes a step-wise solvation method to prevent localized supersaturation.

  • Weighing: Weigh the desired amount of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide using a microbalance.

    • Self-Validation Step: Always weigh into a glass vial. Plastic tubes can cause electrostatic adherence of the crystalline powder, altering the true concentration.

  • Primary Solvation: Add 10% (v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until a clear solution is achieved.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular bonds of the acetamide group.

  • Surfactant Addition: Add 40% (v/v) PEG300 followed by 5% (v/v) Tween-80. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.

    • Causality: Dropwise addition prevents the lipophilic thiazole core from crashing out of solution. The final solution must be completely transparent.

Protocol B: Pharmacokinetic (PK) Profiling

Causality Insight: Submandibular bleeding is preferred over retro-orbital sampling because it does not require anesthesia. Anesthetics (like isoflurane) alter cardiovascular dynamics and hepatic blood flow, which artificially skews drug distribution and clearance data.

  • Animal Preparation: Fast C57BL/6 mice (8-10 weeks old) for 4 hours prior to PO dosing to standardize gastric emptying. IV and IP groups do not require fasting.

  • Administration: Administer the formulated compound (e.g., 2 mg/kg IV via tail vein; 10 mg/kg PO via oral gavage).

    • Self-Validation Step: Include a vehicle-only control group to validate that any observed acute behavioral changes are compound-mediated and not vehicle-induced.

  • Blood Collection: At the timepoints specified in Table 3, puncture the submandibular vein using a 4mm animal lancet. Collect 20 µL of blood into K₂EDTA-coated microtainers.

    • Causality: K₂EDTA is mandatory. Heparin can cause matrix effects during LC-MS/MS bioanalysis by suppressing the ionization of the target analyte.

  • Plasma Processing: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and snap-freeze in liquid nitrogen.

    • Causality: Snap-freezing prevents ex vivo degradation of the acetamide bond by circulating plasma amidases.

Protocol C: Maximum Tolerated Dose (MTD) Determination

Causality Insight: Determining the MTD ensures that downstream efficacy models are not confounded by systemic toxicity. We utilize a modified "3+3" dose-escalation design to adhere to 3R principles (Replacement, Reduction, Refinement) while providing statistically robust stopping rules.

  • Dose Escalation: Group mice (n=3 per dose). Administer single ascending doses (e.g., 10, 30, 100, and 300 mg/kg) via the intended efficacy route (e.g., IP or PO).

  • Clinical Observation: Monitor animals continuously for the first 2 hours post-dose for acute signs of distress (piloerection, hunched posture, ataxia).

  • Weight Monitoring: Record body weights daily for 72 hours.

    • Causality: Body weight loss is the most sensitive, objective biomarker of systemic toxicity in mice.

  • MTD Definition: The MTD is defined as the highest dose at which 0 out of 3 animals exhibit Dose-Limiting Toxicities (DLTs), and no animal experiences >10% body weight loss compared to baseline.

References

Sources

Application

Catalysts and reagents used in the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

An in-depth guide for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, focusing on the catalysts and reagents involved. This document is intended for an audience of researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, focusing on the catalysts and reagents involved. This document is intended for an audience of researchers, scientists, and drug development professionals.

Application Note & Protocol: Synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Introduction

The thiazole ring is a fundamental heterocyclic scaffold present in a vast array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The title compound, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, incorporates this privileged structure. Its synthesis is a valuable case study for chemists in drug discovery and development.

This document provides a comprehensive guide to the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, structured as a two-stage process:

  • Stage 1: Hantzsch Thiazole Synthesis of the key intermediate, 2-amino-4-(4-methoxyphenyl)thiazole.

  • Stage 2: N-Acetylation of the intermediate to yield the final product.

We will delve into the mechanistic underpinnings of each stage, provide detailed, field-proven protocols, and discuss the critical roles of the selected reagents and catalysts.

Overall Synthesis Workflow

The logical flow from starting materials to the final product is illustrated below. This process begins with the formation of the thiazole ring, followed by functionalization of the 2-amino group.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: N-Acetylation 2-Bromo-4'-methoxyacetophenone 2-Bromo-4'-methoxyacetophenone Reaction1 2-Bromo-4'-methoxyacetophenone->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Intermediate 2-Amino-4-(4-methoxyphenyl)thiazole Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Reflux in Ethanol AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction2 FinalProduct N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Reaction2->FinalProduct Reflux

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole via Hantzsch Reaction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the quintessential method for constructing the thiazole nucleus.[3][4] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-aminothiazole, thiourea is the thioamide of choice.[5]

Reaction Principle and Mechanism

The reaction proceeds through a well-established multi-step mechanism. The causality is as follows:

  • Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromo-4'-methoxyacetophenone, displacing the bromide ion.[3][6]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the ketone's carbonyl carbon. This ring-closing step forms a five-membered hydroxythiazoline intermediate.[3]

  • Dehydration: The intermediate readily loses a molecule of water under the reaction conditions to form the stable, aromatic thiazole ring.[3]

G Reactants Thiourea + 2-Bromo-4'-methoxyacetophenone SN2_Intermediate S-Alkylation Intermediate Reactants->SN2_Intermediate S-Nucleophilic Attack (SN2) Cyclization_Intermediate Hydroxythiazoline Intermediate SN2_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product 2-Amino-4-(4-methoxyphenyl)thiazole Cyclization_Intermediate->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Reagents and Catalysts
Reagent/CatalystRoleMolar Eq.Notes
2-Bromo-4'-methoxyacetophenoneα-Haloketone substrate1.0The primary electrophile. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.
ThioureaThioamide nucleophile1.0 - 1.5Source of the sulfur and the 2-amino group for the thiazole ring. A slight excess can ensure complete consumption of the ketone.[7]
Ethanol (EtOH)Solvent-A polar protic solvent that effectively dissolves the reactants and facilitates the reaction upon heating.[8]
Sodium Carbonate (Na₂CO₃), 5% aq.Base for work-up-Neutralizes the hydrobromide salt of the product, causing the free base to precipitate from the aqueous solution.[3][7]
Detailed Protocol: Classical Thermal Synthesis

This protocol is a robust and widely cited method for synthesizing the 2-aminothiazole intermediate.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-4'-methoxyacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[7][9]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. The product, 2-amino-4-(4-methoxyphenyl)thiazole, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (filter cake) with cold deionized water to remove any inorganic salts.

  • Drying: Transfer the solid to a watch glass and allow it to air dry completely. For more rigorous drying, a vacuum oven may be used.

  • Purification (Optional): If required, the crude product can be purified by recrystallization from hot ethanol to yield a product of high purity.[8]

Stage 2: N-Acetylation of 2-Amino-4-(4-methoxyphenyl)thiazole

The final step is the acetylation of the exocyclic amino group of the thiazole intermediate. This is a standard nucleophilic acyl substitution reaction that converts the primary amine into a more stable acetamide.

Reaction Principle and Mechanism

The lone pair of electrons on the nitrogen of the 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The tetrahedral intermediate then collapses, expelling acetate as a leaving group and forming the N-acetylated product.

G Reactants 2-Amino-4-(4-methoxyphenyl)thiazole + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Intermediate->Product Collapse & Leaving Group Expulsion

Caption: Mechanism of N-Acetylation.

Reagents and Catalysts
Reagent/CatalystRoleMolar Eq.Notes
2-Amino-4-(4-methoxyphenyl)thiazoleNucleophilic amine1.0The substrate synthesized in Stage 1.
Acetic AnhydrideAcetylating agentExcessServes as both the reagent and the solvent in a solvent-free approach, providing the acetyl group.[10][11] A convenient and effective choice.
Dichloromethane (DCM)Solvent (optional)-Can be used as a solvent if a non-solvent-free method is preferred.[12]
PyridineBase (optional)CatalyticOften used when employing acetyl chloride to neutralize the HCl byproduct. Not strictly necessary with acetic anhydride.[11]
Detailed Protocol: Solvent-Free Acetylation with Acetic Anhydride

This protocol is efficient and minimizes solvent waste.[10][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 2-amino-4-(4-methoxyphenyl)thiazole (1.0 mmol) obtained from Stage 1.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 2-3 mL) to the flask. The acetic anhydride will act as both the reactant and the solvent.

  • Heating: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture onto crushed ice or into cold water to quench the excess acetic anhydride.

    • A solid precipitate of the final product, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining acetic anhydride.

  • Drying: Dry the purified product, preferably in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[8][14]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available at: [Link]

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Thiazole Synthesis: Key Methods and Their Applications. Available at: [Link]

  • PMC (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available at: [Link]

  • PMC (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]

  • PMC (NIH). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Available at: [Link]

  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]

  • International Atomic Energy Agency (IAEA). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. Available at: [Link]

  • PMC (NIH). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

  • Google Patents. Synthetic method for 2-acetyl thiazole.
  • PMC (NIH). 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate. Available at: [Link]

  • MDPI. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Available at: [Link]

  • Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Advanced Formulation Techniques for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Drug Delivery

Abstract This technical guide provides a comprehensive overview of advanced formulation strategies for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a thiazole derivative with significant therapeutic potential but c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of advanced formulation strategies for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, a thiazole derivative with significant therapeutic potential but challenging physicochemical properties. Thiazole-based compounds are a cornerstone in medicinal chemistry, appearing in numerous drugs with diverse activities including anticancer and antimicrobial effects.[1][2][3][4] However, their characteristically low aqueous solubility presents a major hurdle to achieving adequate bioavailability, a common challenge for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[5][6] This document details the principles and step-by-step protocols for several key formulation techniques—Solid Dispersions, Nanosuspensions, Liposomal Encapsulation, and Cyclodextrin Complexation—designed to enhance the solubility, dissolution rate, and ultimately, the therapeutic efficacy of this compound. We emphasize the causality behind procedural choices and provide workflows for characterization to ensure the development of robust and effective drug delivery systems.

Introduction: The Solubility Challenge

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide belongs to a class of heterocyclic compounds widely investigated for their pharmacological activities.[2][7] The primary obstacle in the preclinical and clinical development of such molecules is their poor water solubility.[8][9] Low solubility directly limits the dissolution rate in gastrointestinal fluids, which is the rate-limiting step for absorption and subsequent systemic availability.[5][10] Consequently, innovative formulation strategies are not merely beneficial but essential to unlock the therapeutic potential of this promising compound. This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to overcome this critical challenge.

Pre-Formulation Analysis: The Essential First Step

Before selecting a formulation strategy, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount. This data-driven approach ensures that the chosen technique is mechanistically suited to the molecule's properties.

Causality: Understanding parameters like solubility, pKa, LogP, and crystallinity allows for a rational formulation design. For example, a high LogP value suggests suitability for lipid-based systems, while an amorphous solid state is often desirable for improving dissolution rates, making solid dispersions an attractive option.[5][10]

Key Parameters & Recommended Assays:

Parameter Significance Recommended Analytical Method
Aqueous Solubility Determines the extent of the solubility challenge across the physiological pH range (1.2, 4.5, 6.8). Shake-Flask Method followed by HPLC-UV analysis.[11]
pKa Indicates the ionization state of the molecule at different pH values, affecting solubility and absorption. Potentiometric titration or UV-pH spectrophotometry.
LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the compound, predicting its affinity for lipid-based formulations and membrane permeability. Shake-Flask method or validated in-silico prediction tools.
Solid-State Properties Determines if the compound is crystalline or amorphous. Polymorphism can significantly impact solubility and stability. Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD).[6]

| Melting Point | Provides information on purity and is a critical parameter for melt-based formulation techniques. | Differential Scanning Calorimetry (DSC).[12] |

Protocol 2.1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Add an excess amount of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Decision Workflow for Formulation Strategy

The selection of an appropriate formulation technique is a critical decision point. The following workflow provides a logical path based on the pre-formulation data.

G cluster_0 Pre-Formulation Assessment cluster_1 Strategy Selection cluster_2 Formulation Pathways API API: N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Solubility Determine Aqueous Solubility & Solid-State Properties API->Solubility Decision1 Is API Thermally Stable Below Melting Point? Solubility->Decision1 Decision2 Is API Soluble in Volatile Organic Solvent? Decision1->Decision2 Yes Nano Nanosuspension: Wet Milling / HPH Decision1->Nano No Complex Cyclodextrin Complexation Decision1->Complex Lipo Liposomal Encapsulation Decision1->Lipo Melt Solid Dispersion: Melt/Fusion Method Decision2->Melt No Solvent Solid Dispersion: Solvent Evaporation Decision2->Solvent Yes

Caption: Decision workflow for selecting a suitable formulation strategy.

Formulation Techniques: Principles and Protocols

Solid Dispersions

Principle: Solid dispersions enhance drug solubility and dissolution by dispersing the hydrophobic drug in a hydrophilic polymer matrix.[13][14] This process reduces the drug's particle size to a molecular level and can convert it from a crystalline to a more soluble amorphous state.[10][15]

Causality: By preventing the drug molecules from re-crystallizing, the high-energy amorphous form is maintained, leading to a supersaturated solution upon contact with aqueous media, which enhances absorption.[5]

  • Dissolution: Dissolve N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone) at various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the dried solid, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion for drug content (HPLC), solid-state properties (DSC/XRPD), and dissolution rate enhancement compared to the pure API.

G cluster_workflow Solvent Evaporation Workflow A 1. Dissolve API & Carrier in Solvent B 2. Rotary Evaporation A->B C 3. Vacuum Drying B->C D 4. Pulverize & Sieve C->D E 5. Characterize (HPLC, DSC, Dissolution) D->E

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Welcome to the Technical Support Center for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks during the two-step construction of this specific acetamide-thiazole scaffold.

The synthesis relies on a sequential workflow: the Hantzsch Thiazole Synthesis to build the core heterocycle, followed by Nucleophilic N-Acetylation of the resulting amine[1][2].

Workflow A 2-Bromo-1-(4-methoxyphenyl)ethanone + Thiourea B Hantzsch Thiazole Synthesis (EtOH, 80°C or Microwave) A->B C 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (Intermediate) B->C D N-Acetylation (Ac2O, Catalyst/Solvent-Free) C->D E N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide D->E

Workflow for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Phase 1: Troubleshooting the Hantzsch Thiazole Synthesis

Q1: Why is my yield of the intermediate 4-(4-methoxyphenyl)-1,3-thiazol-2-amine consistently below 50% under standard reflux conditions? Causality: The Hantzsch synthesis initiates with an SN2 nucleophilic attack by the sulfur atom of thiourea onto the α-carbon of the haloketone[1]. The strongly electron-donating para-methoxy group on your starting material (2-bromo-1-(4-methoxyphenyl)ethanone) significantly reduces the electrophilicity of this α-carbon. Consequently, the reaction becomes sluggish at standard room or low-reflux temperatures. Prolonged heating to compensate for this slow kinetic rate often leads to the formation of unwanted isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly if the localized pH drops due to HBr generation[3]. Resolution: Shift from conventional thermal heating to microwave-assisted synthesis or ultrasonic irradiation. Microwave irradiation provides rapid, localized superheating that accelerates the intramolecular cyclization and dehydration steps before side products can form[1][4].

Q2: During workup, my product fails to precipitate, leading to massive yield losses in the aqueous phase. How can I fix this? Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, meaning your synthesized aminothiazole exists in the reaction mixture as a highly water-soluble hydrobromide salt[3]. Resolution: You must perform a pH-driven precipitation. Pouring the reaction mixture into a basic solution (e.g., 5% Na₂CO₃) neutralizes the salt, converting it to the insoluble free base[3]. If the pH is not strictly controlled, the compound remains dissolved.

Quantitative Optimization Data: Hantzsch Synthesis
Energy SourceSolvent SystemTemp (°C)TimeYield (%)Mechanistic Impact
ConventionalEthanol803.0 h55 - 65Slow SN2 attack; high thermal degradation.
UltrasonicEtOH / H₂O (1:1)250.5 h80 - 85Acoustic cavitation enhances mass transfer[4].
MicrowaveEthanol8015 min88 - 92Rapid cyclization; bypasses imino-isomerization[1].
Self-Validating Protocol A: Microwave-Assisted Hantzsch Synthesis
  • Reaction Setup: In a microwave-safe vial, combine 1.0 equivalent of 2-bromo-1-(4-methoxyphenyl)ethanone and 1.1 equivalents of thiourea in absolute ethanol (0.5 M concentration)[1].

  • Irradiation: Seal the vessel and irradiate at 80°C for 15 minutes.

  • In-Process Check (Validation): Spot the mixture on a TLC plate (Hexane/EtOAc 3:1). The complete disappearance of the UV-active, lachrymatory phenacyl bromide spot confirms reaction completion. If present, irradiate for 5 more minutes.

  • pH-Controlled Isolation: Cool the vial to room temperature. Slowly pour the mixture into a beaker containing 5% Na₂CO₃ solution while stirring[3].

  • Validation of Precipitation: Use pH paper to verify the aqueous layer is exactly pH 8–9. Crucial: If the pH is below 8, the product remains a soluble hydrobromide salt. Add more Na₂CO₃ until the target pH is reached and the free base fully precipitates. Filter, wash with cold water, and air dry[3].

Phase 2: Troubleshooting Nucleophilic N-Acetylation

Q3: I am getting a complex mixture of mono-acetylated and di-acetylated products. How do I force selective mono-N-acetylation? Causality: The 2-aminothiazole ring exhibits amine-imine tautomerism. While the exocyclic amine is the primary nucleophile, the use of excess acetic anhydride (Ac₂O) combined with high-temperature refluxing (>100°C) provides enough activation energy to acylate the endocyclic nitrogen or di-acylate the exocyclic amine, forming N,N-diacetyl byproducts[5]. Furthermore, highly polar solvents stabilize the transition states of these over-acylation reactions[2]. Resolution: Strict stoichiometric control (1.1 eq of Ac₂O) and the use of low-dielectric solvents (like 1,4-dioxane) or solvent-free mechanochemical conditions are required to restrict the reaction to mono-acetylation[2][6].

Troubleshooting Start Low Yield in Acetylation? Check Analyze TLC for Byproducts Start->Check DiAc Di-acetylated Product Found Check->DiAc MonoAc Incomplete Conversion Check->MonoAc Sol1 Reduce Ac2O to 1.1 eq Lower Temperature DiAc->Sol1 Sol2 Use Solvent-Free Conditions or Microwave Irradiation MonoAc->Sol2

Troubleshooting logic tree for resolving low yields during the N-acetylation step.

Quantitative Optimization Data: N-Acetylation
Solvent / ConditionDielectric Constant (ε)Time (h)Yield (%)Selectivity Profile
Acetone (Reflux)20.72.0< 60Poor (High di-acetylation)[2]
Toluene2.43.078Moderate[2]
1,4-Dioxane2.22.585Excellent (Mono-acetylation)[2]
Solvent-Free (Grinding)N/A0.2597Superior (Strict mono-acetylation)[2][6]
Self-Validating Protocol B: Solvent-Free N-Acetylation

Solvent-free acylation eliminates VOC emissions, prevents over-reaction, and utilizes the physical grinding action to overcome activation barriers[2][6].

  • Reaction Setup: In a mortar, combine 1.0 equivalent of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine and 1.1 equivalents of acetic anhydride. Add a catalytic amount of Montmorillonite K10 clay (approx. 10% w/w) to act as a solid acidic support[2].

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature (25°C) for 15 minutes. The mixture will transition into a paste as the exothermic acylation occurs[2][6].

  • In-Process Check (Validation): Extract a micro-sample of the paste, dissolve in ethyl acetate, and monitor by TLC (DCM/MeOH 95:5). Validation: The mono-acetylated target product will appear as a distinct spot with a lower Rf than the highly non-polar di-acetylated byproduct. If starting material remains, grind for an additional 5 minutes.

  • Isolation: Suspend the resulting paste in cold water to hydrolyze any trace unreacted acetic anhydride. Filter the suspension to collect the crude product and the clay catalyst.

  • Purification: Dissolve the filter cake in hot ethanol (the target acetamide is soluble; the clay is not). Perform a hot filtration to remove the Montmorillonite K10 clay. Allow the filtrate to cool slowly to 4°C to crystallize pure N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.[Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I) - ResearchGate.[Link]

  • Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides - ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of N-[4-(4-methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

Rather than relying on trial and error, this guide deconstructs the physicochemical barriers of this specific molecule and provides self-validating, mechanistic protocols to achieve stable aqueous solutions for in vitro, cell culture, and in vivo applications.

Part 1: Diagnostic Profiling of the Compound

Before selecting a solubility strategy, we must understand why N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide precipitates in aqueous media. The insolubility is driven by three structural factors:

  • High Crystal Lattice Energy: The planar 1,3-thiazole ring and the acetamide moiety promote strong intermolecular hydrogen bonding and π−π stacking. Water molecules cannot easily break these solute-solute interactions.

  • High Lipophilicity: The 4-methoxyphenyl group significantly increases the compound's hydrophobicity, repelling the aqueous hydration shell.

  • Lack of Ionizable Centers: The acetamide group is neutral under physiological conditions. The nitrogen in the thiazole ring is only weakly basic (pKa ~2.5). Therefore, the molecule remains un-ionized at physiological pH (7.4), rendering standard pH adjustment or salt formation completely ineffective[1].

Part 2: Core Troubleshooting Workflows

To overcome these barriers, select a protocol based on your downstream assay requirements. Each protocol includes a mechanistic explanation and a self-validation step to ensure data integrity.

Protocol A: Co-Solvency with Surfactant Stabilization (For In Vitro Assays)

Mechanism: Dimethyl sulfoxide (DMSO) acts as a water-miscible co-solvent to disrupt the crystal lattice energy. However, direct dilution into water causes "solvent shift precipitation." Adding a surfactant (Tween-80) lowers the interfacial tension during aqueous dilution, preventing the hydrophobic molecules from aggregating into crystals[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 20 mM master stock. Vortex until completely clear.

  • Surfactant Priming: Transfer 50 µL of the DMSO stock to a new tube. Add 5 µL of Tween-80 (10% v/v relative to DMSO) and vortex for 30 seconds.

  • Aqueous Dilution: Place your target aqueous buffer on a magnetic stirrer at 500 rpm. Dropwise (1 drop per 2 seconds), add the DMSO/Tween-80 mixture into the vortex center of the buffer.

  • Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates microscopic colloidal aggregation (precipitation). If OD600 < 0.05, the solution is a true molecular dispersion.

Protocol B: Cyclodextrin Inclusion Complexation (For Cell Culture & Low-Dose In Vivo)

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroid-shaped molecular capsule. The hydrophobic 4-methoxyphenyl and thiazole rings insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior hydroxyl groups interact with water, masking the compound's hydrophobicity without using toxic solvents[2].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in physiological saline or PBS.

  • Drug Addition: Add the solid N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in excess (e.g., 5 mg/mL) to the HP-β-CD solution to form a suspension.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 45 minutes to provide the activation energy required for cavity insertion. Transfer to an orbital shaker and agitate at 250 rpm for 24 hours at room temperature to reach equilibrium[3].

  • Clarification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid drug.

  • Validation Step: Analyze the clear filtrate via HPLC-UV against a standard curve to quantify the exact concentration of the encapsulated drug before dosing.

Protocol C: Nanosuspension via Media Milling (For High-Dose In Vivo PK/PD)

Mechanism: For high-dose toxicity or efficacy studies, co-solvents and cyclodextrins may exceed safe volume limits. Media milling uses mechanical attrition to reduce the drug's particle size to the nanometer range. According to the Noyes-Whitney equation, this exponential increase in surface area drastically improves the dissolution rate in the gastrointestinal tract[3].

Step-by-Step Methodology:

  • Dispersion: Disperse 50 mg/mL of the compound in an aqueous vehicle containing 1% (w/v) Pluronic F-127 (as a steric stabilizer).

  • Milling: Add 0.5 mm yttrium-stabilized zirconium oxide beads to the suspension at a 1:1 (v/v) ratio.

  • Attrition: Mill the mixture using a high-energy planetary micro-mill at 3000 rpm for 3 hours, maintaining the temperature below 25°C to prevent Ostwald ripening.

  • Separation: Extract the nanosuspension from the milling beads using a 20 µm sieve.

  • Validation Step: Analyze the nanosuspension using Dynamic Light Scattering (DLS). A successful formulation must have a Z-average diameter < 500 nm and a Polydispersity Index (PDI) < 0.25.

Part 3: Data Synthesis

The following table synthesizes the expected outcomes and limitations of each protocol to assist in rapid decision-making.

TechniquePrimary ExcipientsMechanism of ActionExpected Solubility GainMax Safe In Vivo DosePrimary Application
Co-Solvency DMSO, Tween-80Lattice disruption, interfacial tension reductionHigh (Up to 10 mg/mL in stock)Low (Toxicity limited)In vitro biochemical assays
Complexation HP-β-CD (20% w/v)Hydrophobic cavity encapsulationModerate (1 - 3 mg/mL)Medium (Renal clearance limit)Cell culture, IV/IP dosing
Nanosuspension Pluronic F-127Surface area expansion (Noyes-Whitney)Very High (Apparent: >50 mg/mL)High (Excellent tolerability)Oral (PO) high-dose PK/PD

Part 4: Decision Tree Visualization

Workflow A N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (High Lattice Energy, High Lipophilicity) B1 In Vitro Assays (High throughput, low volume) A->B1 B2 Cell Culture / In Vivo (Toxicity sensitive) A->B2 B3 High-Dose Animal Studies (Maximal exposure needed) A->B3 C1 Co-Solvency Method (DMSO + Surfactant) B1->C1 C2 Inclusion Complexation (HP-β-CD) B2->C2 C3 Nanosuspension (Media Milling) B3->C3 D1 Disrupts Crystal Lattice & Reduces Interfacial Tension C1->D1 D2 Hydrophobic Cavity Encapsulation & Hydrophilic Exterior Masking C2->D2 D3 Increases Surface Area (Noyes-Whitney Equation) C3->D3

Decision tree and mechanistic pathways for selecting solubility enhancement strategies.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I add the DMSO stock directly to the cell culture media. How do I fix this? A: This is a classic case of "solvent shift precipitation." When the DMSO diffuses into the bulk aqueous media, the local solubility of the compound drops instantly, causing rapid nucleation. To prevent this, never add raw DMSO stock to bulk media. Instead, pre-mix your DMSO stock with a carrier protein (like 10% BSA) or a surfactant before adding it to the media, and ensure the media is under vigorous agitation during the addition.

Q: Can I improve the solubility of this compound by adjusting the pH or forming an HCl salt? A: No. While salt formation is the most common pharmaceutical technique for enhancing solubility, it requires an ionizable functional group with an appropriate pKa[1]. The acetamide group in this compound is neutral. The nitrogen in the 1,3-thiazole ring has a pKa of approximately 2.5, meaning it is far too weakly basic to be protonated at physiological pH (7.4) or even in standard formulation buffers.

Q: I heated the aqueous buffer to 80°C, and the compound dissolved, but it precipitated when it cooled down. Why? A: Heating increases the kinetic energy of the system, temporarily overcoming the crystal lattice energy to form a supersaturated solution. However, as the system cools, the thermodynamic drive for the highly lipophilic 4-methoxyphenyl and thiazole groups to minimize contact with water forces the compound to recrystallize. You must use a thermodynamic stabilizer (like HP-β-CD) to maintain solubility at room temperature.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide . While 2-aminothiazole derivatives are highly valuable pharmacophores in drug discovery[1], their exocyclic acetamide linkages and electron-rich ring systems require precise handling to prevent degradation during long-term storage.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the scientific integrity of your assays.

Part 1: Core Degradation Mechanisms (FAQ)

Q1: Why does my compound degrade over time even when stored as a solid powder? A1: The primary culprit is moisture-induced amide hydrolysis . The exocyclic acetamide group is susceptible to nucleophilic attack by water molecules[2]. Even ambient atmospheric moisture (humidity) is sufficient to slowly cleave the amide bond over several months, yielding the degradation products 4-(4-methoxyphenyl)thiazol-2-amine and acetic acid[3]. This is why storing the compound in a non-desiccated environment inevitably leads to a loss of potency.

Q2: How does formulation pH impact the stability of my aqueous stock solutions? A2: The hydrolysis of amides is heavily catalyzed by both acids and bases[4]. In highly alkaline conditions (pH > 9.0), hydroxide ions act as aggressive nucleophiles, rapidly cleaving the acetamide bond[5]. Conversely, in highly acidic conditions (pH < 4.0), protons activate the carbonyl carbon, lowering the activation energy for water to attack[1]. For maximum stability in aqueous formulations, the pH must be strictly buffered between 6.0 and 7.0.

Q3: Is the compound sensitive to light or oxidative stress? A3: Yes. While the amide bond is the primary vulnerability, the thiazole ring and the electron-rich 4-methoxyphenyl moiety can undergo photo-oxidation when exposed to UV light or trace metals in the presence of oxygen[6]. This oxidative degradation often manifests as a yellow or brown discoloration of the solid powder or solution.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic stability of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide under various environmental stressors.

Environmental StressorPrimary Degradation PathwayEstimated Half-Life (t½)Diagnostic IndicatorPreventive Action
Aqueous Solution (pH < 4.0) Acid-catalyzed amide hydrolysis< 48 hoursFree amine detectionFormulate at pH 6.0–7.0
Aqueous Solution (pH > 9.0) Base-catalyzed amide hydrolysis< 12 hoursFree amine detectionAvoid alkaline buffers
Ambient Solid (75% RH) Moisture-induced hydrolysis~3–6 monthsAcetic acid odor / clumpingStore in vacuum desiccator
UV/Vis Light Exposure Photo-oxidation of thiazoleVariableDiscoloration (yellow/brown)Store in amber vials
Anhydrous DMSO (-20°C) None (Stable)> 2 yearsSingle peak on LC-MSAliquot to avoid freeze-thaw

Part 3: Self-Validating Protocol for Stock Preparation

To guarantee experimental reproducibility, you must treat your storage methodology as a self-validating system. The following protocol explains the causality behind each step required to prepare ultra-stable anhydrous stock solutions.

Protocol: Preparation of Anhydrous Stock Solutions

Objective: Prevent hydrolytic cleavage and oxidative degradation of the 2-acetamidothiazole core.

  • Step 1: Desiccation (Pre-treatment)

    • Action: Store the lyophilized powder in a vacuum desiccator over Drierite (calcium sulfate) for at least 24 hours prior to dissolution.

    • Causality: Surface moisture absorbed during shipping acts as a localized reactant for amide hydrolysis once solvated[4]. Removing it ensures a truly anhydrous baseline.

  • Step 2: Reconstitution

    • Action: Dissolve the compound in 100% Anhydrous DMSO (water content ≤0.005%) to achieve the desired molarity (e.g., 10 mM).

    • Causality: Amide bonds are highly stable in strictly aprotic environments. Removing water eliminates the primary nucleophile responsible for degradation[2].

  • Step 3: Inert Gas Purging & Aliquoting

    • Action: Purge the headspace of the master vial with Argon or dry Nitrogen gas. Aliquot into single-use amber glass vials.

    • Causality: Argon displaces atmospheric oxygen, preventing trace-metal or light-initiated photo-oxidation of the electron-rich thiazole and methoxybenzene rings[6]. Amber glass prevents UV-catalyzed radical formation.

  • Step 4: Storage and Thawing (Critical)

    • Action: Store aliquots at -20°C. Crucially, when thawing, allow the vial to reach room temperature before breaking the seal.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic DMSO. This singular error introduces enough water to catalyze hydrolysis over subsequent storage[4].

Validation Checkpoint: Before utilizing the stock in critical assays, run a rapid LC-MS quality control check. The presence of a degradation peak corresponding to 4-(4-methoxyphenyl)thiazol-2-amine (m/z ~207 [M+H]+) indicates that the self-validating storage system has been breached by moisture[3]. If this peak is >2% of the total area, discard the aliquot.

Part 4: Degradation Pathway Visualization

The following logic diagram maps the causal relationships between environmental stressors, chemical degradation pathways, and the required mitigation strategies.

G Target N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Stress1 Moisture / Aqueous Solvent Target->Stress1 Storage Stress2 pH Extremes (Acid/Base) Target->Stress2 Formulation Stress3 UV Light / Thermal Stress Target->Stress3 Handling Deg1 Amide Hydrolysis Stress1->Deg1 Reactant Stress2->Deg1 Catalyst Deg2 Photo-Oxidation Stress3->Deg2 Catalyst Prod1 4-(4-methoxyphenyl)thiazol-2-amine + Acetic Acid Deg1->Prod1 Prod2 Thiazole Ring Cleavage Deg2->Prod2 Mit1 Anhydrous DMSO & Desiccation Prod1->Mit1 Prevent via Mit2 Buffer to pH 6.0-7.0 Prod1->Mit2 Prevent via Mit3 Store at -20°C in Amber Vials Prod2->Mit3 Prevent via

Degradation pathways and targeted mitigation strategies for 2-acetamidothiazole derivatives.

References

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][2]

  • Drug Degradation: Causes of Instability and Their Prevention. (2020). SDBidoon. [Link][5]

  • Chapter 2: Hydrolytic Degradation. The Royal Society of Chemistry.[Link][4]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Publishing. [Link][3]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2020). National Center for Biotechnology Information (PMC). [Link][1]

  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. [Link][6]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that achieving high chemical purity during the isolation of pharmaceutical intermediates is rarely as simple as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that achieving high chemical purity during the isolation of pharmaceutical intermediates is rarely as simple as a single cooling cycle.

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves a two-step sequence: a Hantzsch thiazole synthesis (condensing 2-bromo-4'-methoxyacetophenone with thiourea) followed by acetylation of the resulting 2-amino-4-(4-methoxyphenyl)thiazole[1]. Because the starting materials, intermediates, and over-reacted byproducts share significant structural homologies, they frequently defeat standard crystallization purifications by mimicking the target molecule's lattice behavior or becoming entrapped in the crystal habit[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you identify, understand, and purge these stubborn impurities.

Process Overview & Impurity Mapping

Before troubleshooting, we must map where impurities are generated and how they propagate through the workflow.

SynthesisWorkflow Hantzsch Hantzsch Synthesis (Bromoketone + Thiourea) Amine 2-Amino-4-(4-methoxyphenyl) thiazole Hantzsch->Amine Acetylation Acetylation (Ac2O / Pyridine) Amine->Acetylation Crude Crude Acetamide + Impurities Acetylation->Crude Cryst Cooling/Antisolvent Crystallization Crude->Cryst Pure Pure N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide Cryst->Pure

Caption: Workflow of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide synthesis and crystallization.

Diagnostic Logic: Identifying the Mechanism of Incorporation

When an impurity persists after crystallization, it is critical to determine how it is incorporated. Impurities generally contaminate the product via surface deposition, mother liquor inclusions, or solid solutions (co-crystallization)[2]. Use the following logic tree to diagnose your specific issue before adjusting your protocol.

ImpurityLogic Start High Impurity in Crystallized Product Slurry Perform Reslurrying in Saturated Solution Start->Slurry Check1 Impurity Reduced >50%? Slurry->Check1 Surface Surface Deposition or Agglomeration Check1->Surface Yes Melt Melt Crystallization or Single Crystal XRD Check1->Melt No Check2 Impurity in Lattice? Melt->Check2 SolidSol Solid Solution (Co-crystallization) Check2->SolidSol Yes Inclusion Solvent/Mother Liquor Inclusion Check2->Inclusion No

Caption: Diagnostic logic tree for identifying the mechanism of impurity incorporation.

Troubleshooting Guides & FAQs

Q: Why is my crystallized product contaminated with unreacted 2-amino-4-(4-methoxyphenyl)thiazole even after multiple cooling crystallizations?

A: You are likely forming a solid solution. The unreacted amine shares a nearly identical planar thiazole-phenyl backbone with your target acetamide. When crystallization occurs in a solvent that does not differentiate their hydrogen-bonding capabilities, the growing crystal lattice cannot distinguish between the amine and the acetamide, leading to co-crystallization (a solid solution)[2].

  • The Fix: Switch from a simple cooling crystallization in ethanol to an anti-solvent crystallization using a hydrogen-bond-accepting solvent (like Ethyl Acetate). Ethyl acetate will preferentially solvate the primary amine (a strong H-bond donor), keeping it in the mother liquor while the bulkier acetamide precipitates upon the addition of a non-polar anti-solvent (like Heptane).

Q: I am detecting the diacetylated byproduct (N-acetyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) in my final powder, but XRD shows it isn't in the crystal lattice. How is it getting in?

A: The impurity is trapped in macroscopic inclusions due to rapid crystal growth. The diacetylated molecule is sterically bulky and is naturally rejected by the target lattice. However, if your cooling rate is too fast or mixing is inadequate, the crystals grow irregularly (often forming dendritic structures). This traps pockets of impurity-rich mother liquor inside the crystal. Upon drying, the solvent evaporates, leaving the diacetylated impurity behind[3].

  • The Fix: Implement a seeded, controlled-cooling crystallization. Reduce the cooling rate to <0.5°C/min within the metastable zone to promote uniform, faceted crystal growth that naturally excludes mother liquor[4].

Q: My crystals have a yellowish tint and contain traces of thiourea from the initial Hantzsch synthesis. How do I purge this?

A: Electrostatic interactions are causing surface adsorption and growth-induced inclusions. Thiourea is highly polar. Crystallization from polar solvents (like methanol or ethanol) can lead to increased macroscale inclusions due to strong electrostatic interactions between the thiourea and the polar growing surface of the thiazole ring[4].

  • The Fix: Because thiourea is highly water-soluble, perform a rigorous aqueous reslurrying step (Protocol B) prior to final recrystallization. This will dissolve surface-bound thiourea and disrupt the electrostatic adhesion[5].

Quantitative Impurity Rejection Data

The table below summarizes the expected rejection profiles of common impurities based on the solvent system and crystallization method. Use this to select the appropriate purification strategy.

Impurity ProfileMechanism of IncorporationRejection Rate (Cooling, EtOH)Rejection Rate (Antisolvent, EtOAc/Heptane)Recommended Action
Unreacted Amine Solid SolutionLow (<30%)Moderate (~60%)Solvent switch to disrupt H-bonding
Diacetylated Byproduct Mother Liquor InclusionHigh (>90%)Low (<40%)Slower cooling rate, reduce supersaturation
Thiourea Carryover Electrostatic Surface AdsorptionModerate (~70%)High (>95%)Aqueous reslurrying / wash
Bromoketone Agglomeration / SurfaceHigh (>85%)High (>90%)Improve agitation during crystallization

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be self-validating. The following methodologies include in-process analytical checks to confirm success before you commit to filtering the entire batch.

Protocol A: Self-Validating Seeded Cooling Crystallization

Objective: Eliminate mother liquor inclusions (diacetylated byproduct) by controlling the growth rate.

  • Dissolution: Suspend the crude N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in 10 volumes of Ethyl Acetate. Heat to 70°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated reactor. Causality: This removes foreign particulates that act as uninvited nucleation sites, preventing premature, uncontrolled precipitation.

  • Cooling & Seeding: Cool the reactor to 55°C (the upper limit of the metastable zone). Add 1% w/w of pure target compound seeds. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Cool the suspension to 5°C at a strict rate of 0.2°C/min. Maintain an agitation rate of 250 RPM to ensure uniform mass transfer without causing crystal attrition.

  • Self-Validation Step (Critical): Before filtering the batch, withdraw a 1 mL aliquot of the slurry. Filter it immediately through a syringe filter. Analyze the mother liquor via HPLC.

    • Validation Criteria: The concentration of the target molecule in the liquor should match its theoretical solubility limit at 5°C, while the diacetylated impurity peak should remain high. If the target molecule concentration is too high, hold at 5°C for an additional 2 hours before proceeding.

  • Isolation: Filter the suspension and wash the cake with 2 volumes of cold (0°C) Ethyl Acetate/Heptane (1:1). Dry under vacuum at 40°C.

Protocol B: Reslurrying for Surface Impurity Removal

Objective: Remove surface-bound thiourea and agglomerated bromoketone without losing yield.

  • Preparation: Create a saturated wash solution by stirring pure N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in water at 25°C for 1 hour. Filter to obtain the saturated liquor. Causality: Using a saturated solution prevents the dissolution (and loss of yield) of your bulk product during the wash[5].

  • Suspension: Add the impure crystal cake to 5 volumes of the saturated wash solution.

  • Agitation: Stir at 400 RPM for 2 hours at 25°C. High shear is required to break up agglomerates and expose trapped surface impurities to the solvent.

  • Self-Validation Step: Filter a small sample and analyze the solid via HPLC. If the thiourea peak is reduced by >50%, the mechanism was surface deposition, and the bulk batch can be filtered[2].

  • Isolation: Filter the bulk slurry, wash with 1 volume of cold water, and dry under vacuum.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development ACS Publications (Organic Process Research & Development) URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions CORA (Cork Open Research Archive) URL:[Link]

  • Troubleshooting Crystallization Problems in Industrial Settings Zhanghua Dryer URL:[Link]

  • Hantzsch Thiazole Synthesis Chem Help Asap URL: [Link]

  • Crystallisation in Pharmaceutical Processes BIA URL: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Welcome to the Application Support Center. Analyzing functionalized heteroaromatic compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Analyzing functionalized heteroaromatic compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique physicochemical challenges. This molecule features a weakly basic thiazole ring, a hydrogen-bonding acetamide linker, and a hydrophobic 4-methoxyphenyl moiety.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your reversed-phase LC-MS (RPLC-MS) workflows. The goal is to ensure maximum electrospray ionization (ESI+) sensitivity and pristine chromatographic resolution.

Mobile Phase Optimization Workflow

Workflow Start Target: N-[4-(4-methoxyphenyl) -1,3-thiazol-2-yl]acetamide AqPhase Aqueous Phase (A) Optimization Start->AqPhase OrgPhase Organic Phase (B) Optimization Start->OrgPhase TFA Avoid TFA (Causes Ion Suppression) AqPhase->TFA Incorrect FA_Buffer 0.1% Formic Acid + 5-10 mM Ammonium Formate AqPhase->FA_Buffer Correct MeOH Methanol (Protic, H-bonding) OrgPhase->MeOH Alternative MeCN Acetonitrile (Aprotic, Sharper Peaks) OrgPhase->MeCN Preferred ESI ESI+ MS Detection Monitor [M+H]+ FA_Buffer->ESI MeOH->ESI MeCN->ESI

Logical workflow for optimizing LC-MS mobile phases for thiazole-acetamide derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide on my C18 column?

Mechanistic Causality: The thiazole nitrogen in this compound is weakly basic. When using a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen becomes protonated. Protonated bases interact strongly with negatively charged, unreacted residual silanols on the silica backbone of the C18 column via secondary ion-exchange mechanisms. This dual-retention mechanism (hydrophobic + ionic) leads to peak tailing. Solution: First, ensure you are using a high-purity, exhaustively endcapped C18 column. Second, optimize the aqueous mobile phase by adding a volatile buffer salt, such as 5–10 mM ammonium formate, alongside the 0.1% formic acid [4]. The ammonium ions ( NH4+​ ) act as silanol blockers; they compete for the residual silanol sites, masking them from the protonated thiazole and significantly sharpening the chromatographic peak.

Q2: My ESI+ signal intensity is extremely low, and I suspect ion suppression. What mobile phase additives should I use?

Mechanistic Causality: Ion suppression in ESI+ often occurs when researchers carry over High-Performance Liquid Chromatography (HPLC-UV) methods that use strong ion-pairing agents like Trifluoroacetic acid (TFA). TFA forms strong, neutral ion pairs with the basic thiazole in the gas phase, preventing the analyte from carrying a charge into the mass spectrometer [4]. Furthermore, high surface tension in the droplet can hinder the Rayleigh limit explosion required for gas-phase ion release. Solution: Strictly avoid TFA for LC-MS [2]. Instead, use 0.1% Formic Acid (FA) to provide the necessary protons for [M+H]+ formation. Formic acid is highly volatile and MS-compatible, ensuring efficient droplet desolvation. If peak shape requires a buffer (as noted in Q1), the combination of 0.1% FA and 10 mM Ammonium Formate provides an optimal balance of chromatographic resolution and ESI+ response [1].

Q3: Should I use Acetonitrile or Methanol as the organic modifier (Mobile Phase B)?

Mechanistic Causality: N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide contains an acetamide group capable of acting as both a hydrogen bond donor and acceptor. Methanol is a polar protic solvent and can hydrogen-bond with the acetamide, which can sometimes broaden peaks or alter selectivity unexpectedly. Acetonitrile is polar aprotic, offering stronger elution power for this hydrophobic molecule (driven by the methoxyphenyl and thiazole rings) via π−π and dipole interactions. Solution: Start with Acetonitrile containing 0.1% Formic Acid[3]. Acetonitrile typically yields sharper peaks, better desolvation efficiency in the ESI source, and lower system backpressure. Only switch to Methanol if co-eluting matrix interferences are present and a change in selectivity is required to resolve the target compound from the background.

Q4: I am observing a large [M+23]+ peak instead of my expected [M+H]+ precursor ion. How do I fix this?

Mechanistic Causality: The [M+23]+ peak corresponds to the sodium adduct [M+Na]+ . The acetamide oxygen and thiazole nitrogen can chelate trace alkali metals present in low-quality solvents or leached from borosilicate glassware. Sodium adducts are notoriously difficult to fragment in tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID), leading to poor Multiple Reaction Monitoring (MRM) sensitivity. Solution: Ensure the use of strict LC-MS grade water and solvents. Introduce 5–10 mM Ammonium Formate into Mobile Phase A. The ammonium ions act as a "sodium scavenger" in the ESI source, driving the gas-phase equilibrium away from [M+Na]+ and toward [M+H]+ or [M+NH4​]+ , which fragment much more predictably [2].

Quantitative Data Summary

The table below summarizes the expected impact of various mobile phase modifiers on the LC-MS analysis of thiazole-acetamide derivatives.

Table 1: Impact of Mobile Phase Modifiers on LC-MS Parameters

Mobile Phase Modifier (Aqueous)Tailing Factor (C18)ESI+ Sensitivity (Relative S/N)Dominant Precursor IonBackpressure Impact
0.1% TFA 1.05 (Excellent)0.1x (Severe Suppression) [M+H]+ Low
0.1% Formic Acid (FA) 1.60 (Tailing)1.0x (Baseline) [M+H]+,[M+Na]+ Low
0.1% FA + 10 mM NH₄-Formate 1.15 (Good)2.5x (Enhanced) [M+H]+ Moderate
10 mM Ammonium Acetate (pH 6.8) 1.30 (Acceptable)0.8x (Reduced) [M+H]+ Moderate

Experimental Protocol: Preparation of Optimized Mobile Phases

Objective: Formulate a buffered, highly volatile mobile phase system to maximize ESI+ ionization of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide while suppressing secondary silanol interactions.

Step 1: Preparation of Mobile Phase A (Aqueous)
  • Measure 1000 mL of LC-MS grade water into a pre-rinsed (with LC-MS water) solvent bottle. Crucial: Do not use detergent-washed glassware, as residual surfactants cause severe ion suppression [3].

  • Add 630 mg of LC-MS grade Ammonium Formate ( NH4​FA ) to achieve a 10 mM concentration.

  • Add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve 0.1% (v/v).

  • Sonicate for 5 minutes to degas and ensure complete dissolution.

Step 2: Preparation of Mobile Phase B (Organic)
  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade Formic Acid.

  • Swirl gently to mix.

Step 3: Chromatographic Gradient Setup
  • Column: Endcapped C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.5 min: 5% B (Re-equilibration)

Step 4: System Self-Validation (Trustworthiness Check)

To ensure the protocol is functioning as a self-validating system, perform the following checks before running actual experimental samples:

  • Adduct Baseline Check: Inject a blank (Mobile Phase A). Monitor the background for m/z 23 ( Na+ ) and m/z 39 ( K+ ). A high baseline indicates solvent or glassware contamination.

  • Ionization Efficiency Check: Inject a 10 ng/mL standard of the thiazole-acetamide compound. Calculate the ratio of the [M+H]+ peak area to the [M+Na]+ peak area.

    • Validation Criterion: The ratio must be > 10:1 . If it is lower, remake Mobile Phase A with fresh ammonium formate to ensure active sodium scavenging.

  • Chromatographic Integrity Check: Measure the USP Tailing Factor of the target compound peak.

    • Validation Criterion: Tailing factor must be ≤ 1.2 . If > 1.2, column degradation or severe silanol activity is occurring; replace the analytical column.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: nih.gov URL:[Link]

  • Mobile phases compatible for LC/MS Source: shimadzu.com URL:[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests Source: abrf.org (Journal of Biomolecular Techniques) URL:[Link]

Optimization

Technical Support Center: Overcoming Poor Bioavailability of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in Cellular Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor bioavailability of N-[4--(4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor bioavailability of N-[4--(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in in vitro cellular assays. By understanding the physicochemical properties of this compound and employing strategic formulation and experimental design, you can enhance its cellular uptake and achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and why is it studied?

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole ring, a structure known for a wide range of pharmacological activities.[1] Thiazole derivatives are investigated for their potential as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents. The specific therapeutic potential of this compound is an active area of research, likely involving the modulation of key cellular signaling pathways.[2]

Q2: What does "poor bioavailability" mean in the context of cellular assays?

In cellular assays, poor bioavailability refers to the limited ability of a compound to reach its intracellular target in a sufficient concentration to elicit a biological response. This is often due to low aqueous solubility, which can cause the compound to precipitate out of the cell culture medium.[3] It can also be influenced by factors like binding to serum proteins in the medium, which reduces the concentration of the free, active compound.[4][5][6]

Q3: What are the primary reasons for the poor bioavailability of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?

While specific data for this exact compound is limited, its structure, containing multiple aromatic rings, suggests it is likely a lipophilic ("grease-ball") molecule with poor water solubility.[7] Similar complex heterocyclic compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting significant challenges for formulation.[8]

Q4: How does Dimethyl Sulfoxide (DMSO), a common solvent, affect my experiments?

DMSO is a powerful solvent used to dissolve many poorly water-soluble compounds for in vitro studies.[9][10] However, it's crucial to be aware of its potential to induce cellular toxicity and alter cell behavior.[9][11] High concentrations of DMSO can inhibit cell proliferation and even cause cell death.[9][12][13] It is generally recommended to keep the final concentration of DMSO in cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize these off-target effects.[12]

Troubleshooting Common Issues

Issue 1: Compound Precipitation in Cell Culture Medium

Symptom: You observe a cloudy or crystalline precipitate in your wells after adding the compound, which was dissolved in a DMSO stock solution.

Cause: This phenomenon, known as "precipitation upon dilution," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is much lower.[3]

Solutions:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤ 0.1%, to minimize both solvent-induced precipitation and cellular toxicity.[12]

  • Utilize a Co-Solvent: Preparing your stock solution in a mixture of DMSO and another water-miscible solvent, such as ethanol, can sometimes improve solubility upon dilution.[3]

  • Employ Serial Dilutions: Instead of a single large dilution, perform a stepwise, serial dilution of your DMSO stock into the aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.[3]

Issue 2: High Variability and Poor Reproducibility of Results

Symptom: You observe significant well-to-well or experiment-to-experiment variability in your assay readout (e.g., cell viability, reporter gene expression).

Cause: Inconsistent compound solubility and bioavailability are major contributors to experimental variability. If the compound is not fully dissolved or precipitates over time, the actual concentration of the active compound that cells are exposed to will differ, leading to unreliable data.

Solutions:

  • Visual Inspection: Always visually inspect your plates under a microscope after adding the compound to check for any signs of precipitation.

  • Pre-warm Media: Adding the compound to pre-warmed cell culture medium can sometimes improve solubility.

  • Consider Serum Protein Binding: If your medium contains serum, a significant portion of your compound may be binding to proteins like albumin, reducing the free concentration available to interact with the cells.[4][14] Consider reducing the serum concentration during the compound treatment period or using serum-free medium if your cell line can tolerate it. An "IC50 shift" assay, where you measure the compound's potency at different serum concentrations, can help quantify the impact of protein binding.[4]

Issue 3: Low or No Observed Biological Activity

Symptom: The compound does not produce the expected biological effect, even at high concentrations.

Cause: The intracellular concentration of the compound may be too low to reach the therapeutic threshold due to poor solubility and cell permeability.

Solutions:

  • Advanced Formulation Strategies: If simple solvent optimization is insufficient, more advanced formulation techniques are necessary to enhance solubility and bioavailability. These are discussed in detail in the following sections.

Advanced Formulation Strategies and Protocols

For compounds with significant solubility challenges, more sophisticated formulation approaches are often required.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly water-soluble molecules, like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, forming inclusion complexes that are more water-soluble.[17][18][19]

Diagram: Mechanism of Cyclodextrin-Mediated Solubility Enhancement

G cluster_0 Initial State: Poor Solubility cluster_1 Formulation with Cyclodextrin cluster_2 Result: Enhanced Bioavailability Drug Poorly Soluble Compound Aqueous Aqueous Medium (e.g., Cell Culture Medium) Drug->Aqueous Precipitation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex Encapsulation Drug2 Poorly Soluble Compound Drug2->Cyclodextrin Complex2 Soluble Inclusion Complex Aqueous2 Aqueous Medium Complex2->Aqueous2 Improved Solubility

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated derivative.[17]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture medium to a final concentration typically in the range of 1-10 mM. Gentle heating (to ~40-50°C) and stirring can aid dissolution.

  • Add the Compound: Prepare a concentrated stock solution of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Form the Complex: Slowly add the compound stock solution to the stirring cyclodextrin solution. The molar ratio of the compound to cyclodextrin is a critical parameter to optimize, often starting in the range of 1:1 to 1:3.[3]

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the formation of the inclusion complex.

  • Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter before use in cell culture.

Parameter Typical Range Notes
Cyclodextrin TypeHP-β-CD, SBECDHP-β-CD is widely used for its high solubility and low toxicity.
Molar Ratio (Compound:CD)1:1 to 1:10Requires empirical optimization for each compound.
Incubation Time1 - 24 hoursLonger incubation can improve complexation efficiency.
TemperatureRoom Temperature to 50°CGentle heating can facilitate complex formation.
Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can be effective.[20][21][22] These systems present the drug in a solubilized form that can be more readily absorbed by cells.

Diagram: Experimental Workflow for Formulation Optimization

G Start Start: Poorly Soluble Compound Solubility Initial Solubility Assessment (Aqueous Buffer, DMSO) Start->Solubility Formulation Select Formulation Strategy Solubility->Formulation Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Hydrophobic Compound Lipid Lipid-Based Formulation Formulation->Lipid Highly Lipophilic Compound Nano Nanosuspension Formulation->Nano Crystalline Compound Optimize Optimize Formulation Parameters (e.g., Ratio, Stabilizer) Cyclodextrin->Optimize Lipid->Optimize Nano->Optimize Characterize Physicochemical Characterization (e.g., Particle Size, Solubility) Optimize->Characterize InVitro In Vitro Cellular Assay (e.g., IC50 Determination) Characterize->InVitro Analyze Analyze Results (Efficacy, Toxicity) InVitro->Analyze Success Successful Bioavailability Enhancement Analyze->Success Improved Activity & Low Toxicity Revise Revise Formulation Analyze->Revise Suboptimal Results Revise->Formulation

Caption: A systematic approach to selecting and optimizing a formulation strategy.

Nanosuspensions

Creating a nanosuspension involves reducing the particle size of the compound to the nanometer range.[20] This significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[7][22]

Protocol: Preparation of a Nanosuspension by Antisolvent Precipitation

  • Prepare Drug Solution: Dissolve N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in a suitable organic solvent (e.g., acetone, ethanol) to create a concentrated solution.

  • Prepare Antisolvent Solution: Prepare an aqueous solution containing a stabilizer. Common stabilizers include polymers like Pluronic F127 or surfactants like Tween 80 at concentrations of 0.1-1% (w/v). The antisolvent should be a liquid in which the compound is poorly soluble (e.g., water or buffer).

  • Precipitation: Under high-speed stirring or sonication, rapidly inject the drug solution into the antisolvent solution. The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater) to induce rapid precipitation of nanoparticles.[3][7]

  • Stabilization and Solvent Removal: Continue stirring to allow the nanoparticles to stabilize. The organic solvent can be removed by evaporation under reduced pressure if necessary.

  • Characterization and Use: Characterize the nanosuspension for particle size and distribution. The resulting suspension can then be used in cellular assays.

Final Recommendations

  • Start Simple: Always begin by optimizing the concentration of your primary solvent (e.g., DMSO) before moving to more complex formulation strategies.

  • Controls are Critical: When using any formulation aid like cyclodextrins or lipid-based carriers, it is essential to include a "vehicle control" (the formulation without the compound) in your experiments to ensure that the formulation itself is not causing any biological effects.

  • Empirical Optimization: The ideal formulation strategy and its specific parameters will depend on the unique physicochemical properties of your compound. A systematic, empirical approach to optimization is key to success.

By implementing these troubleshooting guides and advanced formulation protocols, you can effectively overcome the challenges of poor bioavailability and unlock the full potential of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in your cellular assays.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Drug Discovery Online. (2023, December 18).
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • Eppendorf US. Cell Culture FAQ: How does DMSO affect your cells?
  • ResearchGate. (2025, July 8).
  • PMC - NIH.
  • World Pharma Today. (2025, October 17).
  • PMC. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • Academia.edu. (2025, October 11).
  • EvitaChem. N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}.
  • MDPI. (2025, February 28). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery.
  • PMC - NIH.
  • Semantic Scholar. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
  • Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. (2019, November 24).
  • ResearchGate. (PDF) Cyclodextrins in drug delivery (Review).
  • Benchchem. (2025, December). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • ChemicalBook. N-(4-Methoxyphenyl)acetamide(51-66-1).
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][11][9]thiazole Compounds for In Vivo Research.

  • PubChem. N-(4,5-Bis(4-methoxyphenyl)-2-thiazolyl)acetamide | C19H18N2O3S | CID.
  • Santa Cruz Biotechnology. N-(4-Methoxyphenyl)acetamide.
  • ResearchGate. (2026, February 16). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays | Request PDF.
  • PubMed. Influence of serum protein binding on the in vitro activity of anti-fungal agents.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjug
  • ResearchGate. (2026, March 20). (PDF)
  • PubChem. 2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide | C17H15N3O2S | CID 4803142.
  • MDPI. (2020, November 21). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions.
  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry.
  • ResearchGate. (2026, February 16). (PDF)
  • Chemsrc. (2026, March 8). CAS#:941951-25-3 | 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • PubChem. 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | C17H15N3O2S | CID.
  • Santa Cruz Biotechnology. N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | CAS 156423-98-2 | SCBT.
  • Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • MDPI. (2022, January 28). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.
  • Sigma-Aldrich. N-(4-Methoxyphenyl)acetamide | 51-66-1.

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Reference Data & Comparative Studies

Validation

Comparative Guide: N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide vs. Other 2-Aminothiazole Derivatives

Executive Summary & Structural Rationale The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, characterized by its ability to participate in extensive hydrogen bonding and its diverse pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, characterized by its ability to participate in extensive hydrogen bonding and its diverse pharmacological profile, which spans antimicrobial, anti-inflammatory, and anticancer applications[1]. Among its derivatives, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide stands out not just as a standalone compound, but as a critical pharmacophore and synthetic precursor for high-affinity ion channel modulators[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural logic, biological performance, and experimental validation of this specific acetamide derivative against other prominent 2-aminothiazole compounds.

Structural Causality & Pharmacodynamics

Why does the specific substitution pattern of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide matter in drug design?

  • The Acetamide Linkage: Unlike free 2-aminothiazoles which can be susceptible to rapid oxidative metabolism, N-acetylation provides steric shielding and metabolic stability. It also restricts the conformational flexibility of the molecule, locking the hydrogen-bond donor (NH) and acceptor (C=O) in a predictable vector for target engagement[3].

  • The 4-(4-Methoxyphenyl) Group: The methoxy substitution at the para position of the phenyl ring acts as an electron-donating group. This increases the electron density of the aromatic system, strengthening π−π stacking interactions with aromatic amino acid residues in the hydrophobic binding pockets of target proteins[4].

When conjugated via a thioether linkage to a pyrimidine, this exact scaffold forms T16Ainh-A01 , a compound that effectively blocks Ca2+-activated Cl- currents in vascular smooth muscle, presenting therapeutic potential for hypertension, asthma, and tumor proliferation[5][6].

Comparative Performance Analysis

To understand the utility of the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold, we must benchmark it against other 2-aminothiazole derivatives that have been optimized for different biological targets[1].

CompoundPrimary Biological TargetTypical IC50 / PotencyKey Structural FeaturePrimary Application
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide TMEM16A (as pharmacophore)>10 μM (Base scaffold)4-methoxyphenyl + acetamideSynthetic precursor / Lead scaffold
T16Ainh-A01 TMEM16A (CaCC)1.8 μMThioether-linked pyrimidineHypertension / Cancer research[5]
Meloxicam COX-2 Enzyme~0.49 μMBenzothiazine + 2-aminothiazoleNSAID (Arthritis therapy)
Dasatinib BCR-ABL Kinase<1 nMPyrimidine + 2-aminothiazoleCML (Leukemia) therapy
Pramipexole Dopamine D2/D3 Receptors~2.2 nM (D3)TetrahydrobenzothiazoleParkinson's Disease

Causality Analysis: While compounds like Meloxicam and Dasatinib leverage the 2-aminothiazole core for kinase and cyclooxygenase inhibition respectively, the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide scaffold is highly specific in its application toward transmembrane ion channels[7]. The bulky, electron-rich nature of the 4-methoxyphenyl group prevents deep insertion into the narrow ATP-binding pockets of kinases (unlike Dasatinib), redirecting its affinity toward the broader allosteric or pore-blocking sites of calcium-activated chloride channels (CaCCs)[2].

Self-Validating Experimental Protocol: TMEM16A Inhibition Assay

To objectively evaluate the performance of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives, researchers utilize a high-throughput YFP-halide sensor assay. This protocol is a self-validating system: the use of an iodide gradient ensures that fluorescence quenching is strictly dependent on channel opening, eliminating false positives from background fluorescence.

Materials:

  • FRT (Fischer Rat Thyroid) cells stably expressing TMEM16A and the halide-sensitive YFP-H148Q/I152L mutant.

  • Test compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Seeding & Monolayer Formation: Seed FRT cells in 96-well black-walled, clear-bottom microplates and culture for 48 hours. Causality: A confluent monolayer is critical to ensure uniform fluorescence signals and prevent dye leakage across the well bottom.

  • Compound Incubation: Wash cells with PBS, then incubate with 10 μM of the test derivative for 15 minutes at room temperature. Causality: This allows sufficient time for the lipophilic 4-methoxyphenyl group to partition into the cell membrane and access the TMEM16A binding site.

  • Baseline Acquisition: Record baseline YFP fluorescence for 2 seconds (Excitation: 500 nm, Emission: 535 nm) using a microplate reader.

  • Agonist & Halide Injection: Rapidly inject an iodide-rich buffer (replacing NaCl with NaI) containing 100 μM ATP (to elevate intracellular Ca2+ and activate TMEM16A).

  • Kinetic Readout: Measure fluorescence continuously for 14 seconds. Causality: Iodide is a potent quencher of YFP. If the 2-aminothiazole derivative successfully inhibits TMEM16A, iodide influx is blocked, and the fluorescence signal remains high. The initial slope of fluorescence decrease directly correlates to channel activity[7].

Mechanistic Visualization

TMEM16A_Pathway Ca2 Intracellular Ca2+ Elevation TMEM16A TMEM16A (CaCC) Channel Ca2->TMEM16A Activates Cl_Efflux Chloride (Cl-) Efflux TMEM16A->Cl_Efflux Mediates Physio Smooth Muscle Contraction & Epithelial Secretion Cl_Efflux->Physio Induces Inhibitor T16Ainh-A01 (2-Aminothiazole Derivative) Inhibitor->TMEM16A Blocks Pore / Gating Precursor N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Precursor->Inhibitor Synthesis / Scaffold

Fig 1: Mechanistic pathway of TMEM16A modulation by 2-aminothiazole-derived inhibitors.

References

  • Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: PubMed / NIH URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]

  • Title: Substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides as inhibitors of the calcium-activated chloride channel transmembrane protein 16A (TMEM16A) Source: PMC / NIH URL: [Link]

  • Title: Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 Source: Taylor & Francis URL: [Link]

  • Title: Substituted 2-Acylaminocycloalkylthiophene-3-carboxylic Acid Arylamides as Inhibitors of the Calcium-Activated Chloride Channel Transmembrane Protein 16A (TMEM16A) Source: ACS Publications URL: [Link]

  • Title: Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride Source: eScholarship.org URL: [Link]

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Comparative

A Researcher's Guide to Efficacy Comparison: Evaluating Novel Thiazole Derivatives Against Standard p38 MAPK Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of novel chemical entities, such as N-[4-(4-methoxyphenyl)-1,3-thiazol-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of novel chemical entities, such as N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. Given that the specific biological target of this novel compound is not yet widely characterized, we will proceed by establishing a rigorous, scientifically-validated workflow using the p38 MAPK pathway as a highly relevant and well-understood exemplar target for inflammation and stress-response modulation.

We will refer to our novel test article as Compound T . This guide details the mechanistic rationale, experimental design, and step-by-step protocols necessary to benchmark Compound T against two gold-standard p38 inhibitors with distinct mechanisms of action: SB 203580 and BIRB 796 .

The Scientific Rationale: Why p38 MAPK?

The p38 MAPK signaling cascade is a critical intracellular pathway that responds to a variety of extracellular stress stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), osmotic shock, and UV radiation.[1][2] Its activation plays a central role in regulating the production of pro-inflammatory cytokines, making it a key therapeutic target for a host of autoimmune and inflammatory diseases.[3][4]

The pathway is a multi-tiered kinase module where upstream kinases (MKK3 and MKK6) dually phosphorylate p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1][5] Activated p38 then phosphorylates downstream targets, including transcription factors (like ATF2) and other kinases (like MAPKAPK2), culminating in a cellular stress response.[4][6] Inhibiting this pathway can effectively blunt the inflammatory cascade.

p38_Pathway stimuli Stress Stimuli (LPS, UV, Cytokines) map3k MAPKKK (e.g., TAK1, ASK1) stimuli->map3k map2k MKK3 / MKK6 map3k->map2k phosphorylates p38 p38 MAPK (Inactive) map2k->p38 phosphorylates (Thr180/Tyr182) p_p38 p-p38 MAPK (Active) downstream Downstream Effectors (ATF2, MK2) p_p38->downstream phosphorylates response Inflammatory Response (TNF-α, IL-6 Production) downstream->response activates sb203580 SB 203580 (ATP-Competitive) sb203580->p_p38 inhibits birb796 BIRB 796 (Allosteric) birb796->p38 inhibits activation

Figure 1: The p38 MAPK signaling cascade. The diagram shows the activation pathway from external stimuli to the downstream inflammatory response and highlights the distinct inhibitory mechanisms of an ATP-competitive inhibitor (SB 203580) and an allosteric inhibitor (BIRB 796).

Selection of Standard Inhibitors: A Multi-Mechanistic Approach

To robustly characterize Compound T, it is essential to compare it against standard inhibitors that operate through different mechanisms. This approach provides deeper insight into Compound T's potential mode of action.

  • SB 203580 (Adezmapimod): A highly selective, cell-permeable, ATP-competitive inhibitor of p38α and p38β.[7][8][9] It directly competes with ATP for binding in the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[7][10] Its IC50 values are typically in the nanomolar range (50-500 nM) for p38 isoforms.[8]

  • BIRB 796 (Doramapimod): A potent, allosteric inhibitor that binds to a distinct pocket adjacent to the ATP binding site.[11][12] This binding induces a conformational change that locks the kinase in an inactive state, preventing its activation by upstream kinases.[13] This mechanism results in very high affinity and slow dissociation rates.[14] It inhibits all four p38 isoforms with IC50 values ranging from 38 to 520 nM.[14]

The Experimental Workflow: A Phased Evaluation Strategy

A logical, phased approach is critical to efficiently evaluate the efficacy of Compound T. We will progress from direct enzyme interaction to cellular activity and, finally, to a functional biological outcome.

Workflow phase1 Phase 1: Biochemical Potency In Vitro Kinase Assay phase2 Phase 2: Cellular Potency Phospho-p38 Assay phase1->phase2 Proceed if potent data1 Metric: IC50 (Direct Enzyme Inhibition) phase1->data1 phase3 Phase 3: Functional Outcome TNF-α Release Assay phase2->phase3 Proceed if cell-active data2 Metric: EC50 (Target Engagement in Cells) phase2->data2 data3 Metric: EC50 (Downstream Biological Effect) phase3->data3

Figure 2: A phased experimental workflow for evaluating a novel p38 MAPK inhibitor. This strategy ensures a logical progression from biochemical potency to cellular and functional efficacy.

Data Summary and Interpretation

Quantitative data should be compiled to allow for direct, objective comparison. The table below serves as a template for the expected results.

CompoundPhase 1: Biochemical Assay Phase 2: Cellular Assay Phase 3: Functional Assay Inferred Properties
p38α IC50 (nM) p-p38 EC50 (nM) TNF-α EC50 (nM)
Compound T Experimental ResultExperimental ResultExperimental ResultPotency, cell permeability, functional efficacy
SB 203580 ~50[8]~600[15]~50-100[15]ATP-competitive, good cell activity
BIRB 796 ~38[14]~20-100~21 (PBMCs)Allosteric, potent cell activity

Interpreting the Results:

  • IC50 vs. EC50: A significant rightward shift (a much higher value) in the EC50 compared to the IC50 may suggest poor cell permeability or active efflux from the cell.

  • Cellular vs. Functional EC50: These values should be closely correlated. A discrepancy might indicate that the compound affects the functional readout through off-target mechanisms.

  • Comparison to Standards: Benchmarking against SB 203580 and BIRB 796 provides immediate context for the potency and potential mechanism of Compound T. If its activity profile closely resembles BIRB 796, it might suggest an allosteric mechanism.

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for executing the core assays in this evaluation framework.

Protocol 1: In Vitro p38α Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Causality: This biochemical assay isolates the enzyme from other cellular components to measure the direct inhibitory activity of a compound on kinase function. TR-FRET is a robust, high-throughput method that measures the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled antibodies.[16]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[16]

    • Enzyme: Recombinant human p38α/SAPK2a. Prepare a 3X working solution (e.g., 9 nM final concentration) in Kinase Buffer.

    • Substrate: ATF-2/GST fusion protein. Prepare a 3X working solution (e.g., 300 nM final concentration) in Kinase Buffer.

    • ATP: Prepare a 3X working solution (e.g., 300 µM final concentration) in Kinase Buffer.

    • Test Compounds: Prepare a serial dilution of Compound T, SB 203580, and BIRB 796 in DMSO, then dilute into Kinase Buffer to a 3X final concentration.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the 3X compound solution (or DMSO for control).

    • Add 5 µL of the 3X p38α enzyme solution to each well.

    • Incubate for 20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing 3X ATF-2 substrate and 3X ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of TR-FRET Stop/Detection Buffer containing a Eu-labeled anti-phospho-ATF-2 (Thr71) antibody and an APC-labeled anti-GST antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: Cell-Based Phospho-p38 MAPK (Thr180/Tyr182) Assay (Immunofluorescence)

Causality: This assay validates that the compound can cross the cell membrane and inhibit the activation of p38 MAPK within a living cell. It measures the phosphorylation of p38 at Thr180/Tyr182, a direct marker of its activation state.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa or A549 cells) in appropriate media.

    • Seed cells into a 96-well, clear-bottom imaging plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of Compound T, SB 203580, and BIRB 796 in cell culture media.

    • Aspirate the old media from the cells and add the compound-containing media.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.[7]

    • Prepare a stock of a p38 activator, such as Anisomycin (10 µM final concentration).

    • Add the activator to all wells except the "unstimulated" control and incubate for 30 minutes at 37°C.

  • Immunostaining:

    • Fixation: Aspirate media and fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash wells twice with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash twice with PBS and block with 3% BSA in PBS for 1 hour.

    • Primary Antibody: Incubate cells overnight at 4°C with a rabbit anti-phospho-p38 (Thr180/Tyr182) primary antibody diluted in blocking buffer.

    • Secondary Antibody: Wash three times with PBS. Incubate for 1 hour at room temperature (in the dark) with an Alexa Fluor-conjugated anti-rabbit secondary antibody and a nuclear counterstain (e.g., Hoechst 33342).

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Image the plate using a high-content imaging system.

    • Use image analysis software to identify nuclei (Hoechst channel) and define the cytoplasm.

    • Quantify the mean fluorescence intensity of the phospho-p38 signal in the nucleus and/or cytoplasm for each cell.

    • Average the intensity across all cells in a well.

  • Data Analysis:

    • Normalize the data to the "stimulated" (0% inhibition) and "unstimulated" (100% inhibition) controls.

    • Plot the normalized response against the log of the compound concentration and fit the curve to determine the EC50 value.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial efficacy characterization of a novel thiazole-based compound, Compound T, against the p38 MAPK pathway. By progressing through biochemical, cellular, and functional assays and benchmarking against well-understood standard inhibitors, researchers can generate a comprehensive data package to inform decisions on the compound's therapeutic potential.

Successful outcomes from this workflow—such as demonstrating high potency and cellular activity—would warrant progression to further studies, including kinase selectivity profiling across a broad panel, in vivo pharmacokinetic analysis, and efficacy testing in animal models of inflammatory disease.

References

  • p38 mitogen-activated protein kinases - Wikipedia. Wikipedia. [Link]

  • P38 Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • Kuma, Y., et al. (2017). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. The Journal of Biochemistry. [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim. [Link]

  • Lin, C., et al. (2018). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecular Medicine Reports. [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. [Link]

  • p38 MAPK Signaling - QIAGEN GeneGlobe. QIAGEN. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

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Validation

Mass Spectrometry Validation of Synthesized N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide: A Comprehensive LC-HRMS vs. GC-MS Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently encounter discrepancies in the analytical validation of synthesized heterocyclic compounds. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in the analytical validation of synthesized heterocyclic compounds. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a highly valuable scaffold in medicinal chemistry, often utilized for its diverse biological activities. However, evaluating its purity and structural integrity requires rigorous analytical foresight.

Commercial alternatives often rely on legacy Gas Chromatography-Mass Spectrometry (GC-MS) methods, which introduce severe thermal bias for acetamides. In this guide, we objectively compare our High-Purity Synthesized Product A (validated via High-Resolution Liquid Chromatography-Tandem Mass Spectrometry, LC-HRMS/MS) against Standard Commercial Alternative B , demonstrating why LC-HRMS is the definitive, self-validating analytical system for this specific molecule.

Mechanistic Overview: Synthesis and Structural Vulnerability

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is typically achieved via the Hantzsch thiazole synthesis, condensing 4-methoxyphenacyl bromide with N-acetylthiourea[1]. While this one-pot cyclization is highly efficient, it can leave trace unreacted precursors or des-acetylated impurities.

The Causality of Analytical Choice: Why must we strictly avoid GC-MS for this compound? Acetamides are thermally labile. At standard GC inlet temperatures (250°C–280°C), the molecule undergoes thermal degradation, shedding its acetyl group as ketene (-42 Da). This creates a false-positive impurity peak at m/z 206.05[2], leading analysts to incorrectly assume the synthesis failed or the product is impure. LC-HRMS utilizes Electrospray Ionization (ESI), a "soft" ionization technique that avoids thermal stress and preserves the intact protonated molecule [M+H]+ at exactly m/z 249.0692.

Pathway A 4-Methoxyphenacyl bromide + N-Acetylthiourea B Hantzsch Cyclization (Reflux, -H2O, -HBr) A->B Condensation C N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Exact Mass: 248.06 Da B->C Cyclization D m/z 207.05[M+H-42]+ (Loss of Ketene) C->D ESI-MS/MS (CID) E m/z 192.03 [M+H-57]+ (Loss of Methyl) D->E ESI-MS/MS (CID)

Caption: Hantzsch Synthesis Workflow and ESI-MS/MS Fragmentation Pathway.

Methodological Comparison: LC-HRMS vs. GC-MS

To objectively compare the performance of our LC-HRMS validated product against conventional GC-MS alternatives, we must evaluate the core analytical parameters.

Table 1: Analytical Platform Comparison

ParameterLC-HRMS/MS (Our Protocol)GC-MS (Conventional Alternative)Causality / Impact
Ionization Technique Electrospray Ionization (ESI+)Electron Impact (EI)ESI preserves the intact molecular ion; EI causes excessive fragmentation.
Thermal Environment Ambient to 40°C (Column)250°C+ (Injector/Oven)GC heat degrades acetamides into false des-acetyl impurities.
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (± 0.5 Da)HRMS accurately distinguishes isobaric interferences in the matrix.
Specificity High (MRM transitions)Low (Thermal bias)LC-MS/MS isolates the true target compound from synthesis byproducts.

Experimental Protocol: Step-by-Step LC-HRMS/MS Validation

A robust protocol must function as a self-validating system. This means incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) and System Suitability Tests (SST) to guarantee instrument performance before any data is acquired.

Step 1: Sample Preparation & Spiking

  • Dissolve 1.0 mg of synthesized N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide in 1.0 mL of LC-MS grade Methanol to create the Stock Solution.

  • Prepare working standards (10–1000 ng/mL) by diluting the stock in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Self-Validation Step: Spike all samples and blanks with 50 ng/mL of a SIL-IS (e.g., 13C3-labeled analog) to dynamically correct for matrix effects and injection variability.

Step 2: Chromatographic Separation (UPLC)

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Phase A (0.1% Formic Acid in Water); Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min. Causality: The acidic mobile phase ensures complete protonation of the thiazole nitrogen, maximizing ESI+ signal intensity and improving peak shape.

Step 3: ESI+ HRMS Detection & MRM Transitions

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the intact precursor ion [M+H]+ at exactly m/z 249.0692 .

  • Apply Collision-Induced Dissociation (CID) to monitor the primary quantifier transition: m/z 249.07 → 207.05 (loss of ketene)[2].

  • Monitor the qualifier transition: m/z 207.05 → 192.03 (loss of the methoxy methyl group).

Step 4: Data Processing & Acceptance Criteria

  • Calculate the signal-to-noise (S/N) ratio. The Lower Limit of Quantification (LLOQ) must exhibit S/N ≥ 10.

  • Accuracy must fall within ±15% of nominal concentrations (±20% at LLOQ), strictly adhering to FDA validation criteria[3].

Workflow S1 1. Sample Preparation 1 mg/mL in MeOH + SIL-IS S2 2. UPLC Separation C18 Column, Gradient ACN/H2O S1->S2 S3 3. ESI+ HRMS Detection MRM Mode: 249.07 -> 207.05 S2->S3 S4 4. Data Processing Quantification & Impurity Profiling S3->S4 S5 5. Regulatory Validation FDA / ICH M10 Compliance S4->S5

Caption: Step-by-Step LC-HRMS/MS Validation Workflow for Synthesized Thiazole Derivatives.

Quantitative Data Comparison

The following table summarizes the experimental data comparing our High-Purity Synthesized Product against a standard Commercial Alternative.

Table 2: Product Performance & Purity Metrics

Quality MetricHigh-Purity Synthesized Product A (LC-HRMS)Commercial Alternative B (GC-MS Validated)
Intact Molecular Ion m/z 249.0692 ([M+H]+)m/z 206.05 (Thermal artifact)
Measured Purity > 99.5%Reported as 92% (due to false degradation)
Unreacted Precursors < 0.1% (N-Acetylthiourea)Not detected (Masked by background noise)
Isotopic Fidelity 99.8% match to theoretical C12H12N2O2SN/A (Molecule fragmented prior to detection)
Regulatory Compliance FDA / ICH M10 CompliantNon-compliant (Fails specificity criteria)

Regulatory Alignment

By utilizing LC-HRMS/MS, this validation protocol strictly adheres to the FDA Bioanalytical Method Validation Guidance for Industry [3] and the ICH M10 guidelines [4]. These guidelines mandate that the chosen analytical method must accurately reflect the true concentration and stability of the analyte without introducing artifactual degradation. The GC-MS approach fundamentally fails the ICH M10 specificity requirement because the thermal degradation product is indistinguishable from a potential synthetic impurity[4], making LC-HRMS the only scientifically defensible choice for validating N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

References

  • [1] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [4] ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • [2] 2-Amino-4-(4-methoxyphenyl)thiazole Compound Summary (CID 159644) Source: PubChem, National Library of Medicine URL:[Link]

  • [3] Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

Validating the Biological Targets of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide using CRISPR

Executive Summary & Mechanistic Context The aminothiazole derivative N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide serves as the core pharmacophore for potent small-molecule inhibitors (such as T16Ainh-A01) targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The aminothiazole derivative N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide serves as the core pharmacophore for potent small-molecule inhibitors (such as T16Ainh-A01) targeting the calcium-activated chloride channel TMEM16A (Anoctamin-1)[1]. TMEM16A plays a critical role in epithelial fluid secretion, smooth muscle contraction, and neuronal excitability[1].

While pharmacological inhibition provides rapid insights into ion channel dynamics, small molecules inherently carry the risk of off-target kinase or channel interactions. To definitively validate TMEM16A as the primary biological target and evaluate the inhibitor's specificity, researchers must employ robust genetic deconvolution strategies. By utilizing CRISPR-Cas9 to generate an isogenic knockout (KO) background, researchers can isolate the drug's mechanism of action: if the inhibitor's phenotypic effects are completely abolished in the KO model, target specificity is confirmed[2].

TMEM16A_Pathway Ligand UTP / ATP Receptor P2Y Receptor Ligand->Receptor Binds IP3 IP3 / ER Release Receptor->IP3 Activates PLC Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Triggers TMEM16A TMEM16A (Target) Ca2->TMEM16A Activates Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Channel Open Inhibitor N-[4-(4-methoxyphenyl)- 1,3-thiazol-2-yl]acetamide Inhibitor->TMEM16A Blocks

Figure 1: TMEM16A signaling pathway and the pharmacological blockade by the target inhibitor.

Comparison Guide: Target Validation Modalities

When validating the specificity of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, researchers must choose the appropriate loss-of-function modality. Below is an objective comparison of CRISPR-Cas9 against RNA interference (RNAi) and alternative pharmacological competition.

Validation ModalityMechanism of ActionAdvantagesLimitationsSignal-to-Noise RatioBest Use Case
CRISPR-Cas9 KO Induces double-strand breaks (DSBs) leading to frameshift mutations and complete protein ablation.Provides a clean, isogenic background. Eliminates residual protein activity, allowing definitive proof of target specificity[2].Requires clonal isolation. Potential for genetic compensation over time.High (Near 100% signal ablation in target-specific assays).Definitive target deconvolution and off-target profiling.
RNAi (siRNA/shRNA) mRNA degradation via the RISC complex, leading to transient knockdown.Rapid implementation. Does not permanently alter the genome, avoiding long-term compensation.Incomplete knockdown (typically 70-90%). Residual TMEM16A can still be blocked by the inhibitor, confounding results.Medium (Background noise from residual channel activity).High-throughput primary screening or essential gene targeting.
Pharmacological Competition Co-administration with known, structurally distinct TMEM16A inhibitors (e.g., MONNA or Ani9).Immediate readout. Assesses whether compounds compete for the same allosteric/orthosteric binding site.Does not rule out shared off-target effects between the two drugs.Low to Medium (Dependent on binding kinetics).Mapping binding sites and evaluating synergistic effects.

Experimental Workflow: CRISPR-Cas9 Target Validation

To build a self-validating system, the protocol below utilizes Ribonucleoprotein (RNP) complexes rather than plasmid-based CRISPR. Causality: RNPs degrade within 24-48 hours, drastically reducing the temporal window for off-target DNA cleavage compared to constitutive plasmid expression[1].

CRISPR_Workflow gRNA sgRNA Design (Targeting ANO1) RNP Cas9 RNP Assembly gRNA->RNP Transfection Nucleofection (Calu-3 / ACs) RNP->Transfection Validation Genomic Validation (Sanger/TIDE) Transfection->Validation Assay Functional Assay (Patch Clamp) Validation->Assay

Figure 2: Step-by-step CRISPR-Cas9 RNP workflow for TMEM16A target deconvolution.

Step 1: sgRNA Design and RNP Assembly
  • Design: Select 2-3 single guide RNAs (sgRNAs) targeting early exons of the ANO1 (TMEM16A) gene to ensure early frameshifts and complete nonsense-mediated decay.

  • Assembly: Incubate the synthetic sgRNA with recombinant Cas9 protein (molar ratio 1.2:1) at room temperature for 15 minutes to form stable RNP complexes.

Step 2: Nucleofection of Target Cells

Note: Calu-3 airway epithelial cells or retinal amacrine cells are ideal due to their high endogenous TMEM16A expression[1].

  • Preparation: Harvest cells at 70-80% confluency. Resuspend 2×105 cells in the appropriate Nucleofector™ solution.

  • Delivery: Add the RNP complex to the cell suspension and electroporate. Causality: Airway epithelial cells are notoriously resistant to lipofection; nucleofection physically bypasses the endosomal pathway, delivering the RNP directly into the nucleus for immediate editing.

Step 3: Genomic and Protein Validation
  • Genomic: Extract DNA 48 hours post-nucleofection. Perform PCR amplification of the target locus and use Sanger sequencing coupled with TIDE (Tracking of Indels by Decomposition) analysis to quantify editing efficiency[2].

  • Protein: Perform Western blotting to confirm the absence of the ~114 kDa TMEM16A protein.

Step 4: Functional Validation via Electrophysiology (Self-Validating Assay)

To prove that N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide specifically targets TMEM16A, perform Ussing chamber or whole-cell patch-clamp recordings. Causality: Electrophysiology is the gold standard for ion channels because it provides a real-time, high-resolution readout of Cl- efflux, isolating the channel's activity from downstream secondary messenger artifacts.

  • Setup: Mount the epithelial monolayer in an Ussing chamber. Permeabilize the basolateral membrane to isolate apical Cl- currents.

  • Stimulation: Apply 100 µM UTP to trigger intracellular Ca2+ release, which subsequently opens TMEM16A channels[2].

  • Inhibition: Apply 10 µM of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.

Quantitative Data Presentation: Expected Outcomes

A properly designed target validation experiment must include both wild-type (WT) and KO conditions. If the compound is highly specific to TMEM16A, it will completely suppress the UTP-induced current in WT cells, but will have zero additional effect on the KO cells. Any suppression observed in the KO cells indicates off-target activity (e.g., inhibition of CFTR or other CaCCs).

Table 1: Expected Electrophysiological Outcomes (Ussing Chamber Short-Circuit Currents)

Cell Line / GenotypeTreatment ConditionExpected UTP-Induced Peak Current (µA/cm²)Interpretation
Wild-Type (WT) Vehicle (DMSO)~45.0 ± 5.2Baseline TMEM16A activation.
Wild-Type (WT) N-[...]-acetamide (10 µM)~5.1 ± 1.3Successful pharmacological block of TMEM16A.
TMEM16A KO Vehicle (DMSO)~4.8 ± 1.5Genetic ablation mimics the drug's effect.
TMEM16A KO N-[...]-acetamide (10 µM)~4.5 ± 1.2Validation: Lack of further reduction proves the drug has no off-target Cl- channel effects.

Data representation based on standard TMEM16A specific inhibitor profiles in airway epithelial models[2].

References

  • Rodriguez, T. C., Zhong, L., Simpson, H., & Gleason, E. (2022). Reduced Expression of TMEM16A Impairs Nitric Oxide-Dependent Cl− Transport in Retinal Amacrine Cells. Frontiers in Cellular Neuroscience, 16, 937060.[Link]

  • Rodenburg, L. W., Delpiano, L., Railean, V., Centeio, R., Pinto, M. C., Smits, S. M. A., van der Windt, I. S., van Hugten, C. F. J., van Beuningen, S. F. B., Rodenburg, R. N. P., van der Ent, C. K., Amaral, M. D., Kunzelmann, K., Gray, M. A., Beekman, J. M., & Amatngalim, G. D. (2022). Drug Repurposing for Cystic Fibrosis: Identification of Drugs That Induce CFTR-Independent Fluid Secretion in Nasal Organoids. International Journal of Molecular Sciences, 23(20), 12657.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (T16Ainh-A01) Executive Summary & Chemical Identity The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (T16Ainh-A01)

Executive Summary & Chemical Identity

The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide —universally recognized in pharmacological literature and commercial catalogs as T16Ainh-A01 —is a highly selective, potent inhibitor of the TMEM16A calcium-activated chloride channel (CaCC)[1][2]. While it is not classified as a hazardous substance under standard GHS criteria, its potent biological activity and classification as a combustible solid require stringent laboratory controls[3]. This guide provides drug development professionals and researchers with self-validating, step-by-step operational and disposal protocols to ensure environmental compliance and laboratory safety.

Table 1: Chemical Identity & Physical Properties

Parameter Specification
Common Name T16Ainh-A01
IUPAC / Chemical Name 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS Number 552309-42-9
Molecular Weight 416.52 g/mol
Chemical Formula C19H20N4O3S2

| Purity Standard | ≥98% (HPLC) |

Mechanistic Context: Why Handling Protocols Matter

To understand the necessity of these safety protocols, one must look at the compound's mechanism of action. T16Ainh-A01 completely blocks TMEM16A-mediated chloride currents at concentrations as low as 10 µM (IC50 ≈ 1.1 - 1.8 µM)[2][4]. Because TMEM16A regulates smooth muscle tone, vascular relaxation, and epithelial secretion, accidental systemic exposure (e.g., via inhalation of airborne dust or mucosal contact) could inadvertently alter these physiological pathways[5]. Therefore, all workflows must be engineered to prevent aerosolization and ensure complete containment.

SignalingPathway Ca Intracellular Ca2+ Elevation TMEM TMEM16A (CaCC) Activation Ca->TMEM Binds Cl Cl- Efflux & Depolarization TMEM->Cl Pore Opening Effect Cell Proliferation / Secretion Blocked Cl->Effect Downstream Signaling Inh T16Ainh-A01 (Inhibitor) Inh->TMEM Blocks (IC50 ~1.1 µM)

Mechanism of T16Ainh-A01 blocking TMEM16A-mediated chloride efflux and downstream signaling.

Operational Safety & Handling Procedures

Because the toxicological properties of this aminophenylthiazole derivative have not been exhaustively investigated, handling must default to high-containment biochemical standards[6].

Step-by-Step Handling & Reconstitution Methodology:

  • Environmental Control: Perform all handling of the dry powder inside a certified chemical fume hood with an independent air supply to prevent the inhalation of dust and aerosols[6].

  • PPE Donning: Equip standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant nitrile gloves (minimum requirement: standard BS EN 374:2003)[6].

  • Temperature Equilibration: To preserve the >98% purity, allow the sealed vial to reach room temperature before opening. This prevents atmospheric moisture condensation on the combustible solid[2].

  • Solubilization: Dissolve the compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Aliquotting & Storage: Divide the stock solution into sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C, where they remain pharmacologically stable for up to 3 months[2].

Validation Checkpoint: Ensure the reconstituted solution is completely clear and free of particulate matter before freezing. A cloudy solution indicates incomplete solubilization or moisture contamination, which will compromise experimental integrity.

Spill Management & Containment Workflow

In the event of an accidental spill of the dry powder, rapid containment is required to prevent the generation of combustible dust[7].

Step-by-Step Spill Response:

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[6].

  • Containment: Do not sweep dry. Cover the spillage with a damp absorbent pad or suitable moist absorbent material to prevent aerosolization of the powder[6].

  • Collection: Carefully gather the absorbent material and place it into an appropriate, sealable chemical waste container[6].

  • Sanitization: Wash the affected surface with copious amounts of water and soap[6].

  • Waste Routing: Hold all collected material for appropriate disposal as described in Section 5.

Validation Checkpoint: Visually inspect the spill area under bright light to confirm no residual powder remains. Verify that all cleanup materials are sealed in a secondary container before transport.

Proper Disposal Procedures

The disposal of T16Ainh-A01 must be handled with strict adherence to environmental regulations. The compound must not be allowed to enter drains or the general waste stream[6].

DisposalWorkflow Step1 1. Primary Containment (Keep in Original Vial) Step2 2. Waste Segregation (Do Not Mix) Step1->Step2 Step3 3. EHS Labeling (Combustible Solid) Step2->Step3 Step4 4. Contractor Transfer (Specialized Disposal) Step3->Step4 Step5 5. Final Destruction (Incineration/Landfill) Step4->Step5

Step-by-step logistical workflow for the safe containment and disposal of T16Ainh-A01 waste.

Step-by-Step Disposal Methodology:

  • Primary Containment: Leave all uncleaned chemical residues in their original glass vials. Do not attempt to wash or rinse the vials; uncleaned containers must be handled with the exact same precautions as the pure product[7].

  • Waste Segregation: Strictly avoid mixing T16Ainh-A01 waste with other laboratory chemicals or liquid solvent waste streams. Mixing can lead to uncharacterized chemical interactions[7].

  • Secondary Containment & Labeling: Place the original vials in a designated, puncture-resistant secondary container. Clearly label the container as "Non-Hazardous Combustible Solid Waste – TMEM16A Inhibitor".

  • Institutional Transfer: Transfer the sealed waste to your facility's Environmental Health and Safety (EHS) department or a specialized, licensed chemical disposal contractor[6].

  • Final Destruction: Ensure the contractor routes the material for high-temperature incineration or to a regulated landfill specifically authorized for toxic/biochemical wastes, in strict compliance with national legislation[6].

Validation Checkpoint: Verify that the waste container manifests explicitly list "N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide" and that no liquid solvents have been introduced into the solid waste stream.

Quantitative Data Summary

Table 2: Safety & Logistical Parameters

Parameter Specification / Protocol
GHS Classification Not a hazardous substance/mixture (EC Directives 67/548/EEC, 1272/2008)[6]
Storage Class 11 - Combustible Solids
Dry Powder Storage +4°C (Tightly closed, dry environment)[4]
Stock Solution Storage -20°C (Stable for up to 3 months)[2]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or CO2[6]

| Disposal Route | Specialized contractor (Incineration / Regulated Landfill)[6] |

References

  • New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC Source: nih.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Comprehensive Safety and Operational Guide for Handling N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Derivatives As a Senior Application Scientist, I have designed this protocol to provide drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Derivatives

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a field-proven, self-validating framework for handling compounds containing the N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide core. In laboratory and pharmacological settings, this substructure is the defining functional core of T16Ainh-A01 (CAS: 552309-42-9), a highly potent inhibitor of the calcium-activated chloride channel (CaCC) transmembrane protein 16A (TMEM16A)[1].

While this compound is not classified as globally hazardous under standard GHS criteria[2][3], its potent biological activity (IC50 = 1.8 μM) dictates that we treat it with rigorous occupational hygiene standards. Unintended exposure can lead to the modulation of chloride efflux, impacting cellular proliferation and mucosal secretion pathways[1][4].

Physicochemical & Quantitative Hazard Profile

To ensure operational safety, it is critical to understand the physical properties of the compound before handling.

Table 1: Physicochemical Summary of T16Ainh-A01

Property Specification Operational Implication
IUPAC Name 2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide[1] Highly lipophilic; requires organic solvents for initial reconstitution.
CAS Number 552309-42-9[1] Use for precise SDS tracking and waste disposal manifesting.
Molecular Weight 416.51 g/mol [1] Required for precise molarity calculations during assay prep.
GHS Status Not a hazardous substance/mixture[2][3] Deceptive safety profile; must still be handled as a potent bioactive.

| Target Mechanism | TMEM16A (CaCC) Inhibitor[1] | Accidental exposure may disrupt local epithelial ion transport. |

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves when handling potent small molecules. The following PPE matrix is grounded in the chemical causality of the compound and its required solvents.

Table 2: Required PPE and Mechanistic Justifications

Equipment Specification Mechanistic Justification (Causality)
Hand Protection Nitrile or Neoprene (BS EN 374:2003 minimum)[3] T16Ainh-A01 is typically reconstituted in DMSO. DMSO acts as a potent dermal penetration enhancer and rapidly permeates latex. Nitrile prevents the transdermal transport of the bioactive inhibitor into the bloodstream.
Respiratory DIN EN 143 / N95 / FFP2[2][5] Required when handling the lyophilized powder outside a containment hood. Prevents the inhalation of aerosolized bioactive dusts which could irritate the respiratory tract[3].
Eye Protection ANSI Z87.1 or EN 166 Safety Goggles[3] Shields ocular mucosa from aerosolized micro-droplets generated during the vortexing or sonication of stock solutions.

| Body | Fully buttoned lab coat | Provides a removable barrier against accidental spills, minimizing direct dermal exposure[5]. |

Operational Workflows & Experimental Protocols

Every protocol below is designed as a self-validating system to ensure both safety and experimental integrity.

Protocol A: Preparation and Reconstitution Workflow

Objective: Safely generate a 10 mM stock solution from lyophilized powder.

  • Pre-Operational Verification : Before opening the vial, verify that your biosafety cabinet (BSC) or chemical fume hood has an active, inward airflow. Causality: This prevents the unpredictable dispersion of lightweight powder upon breaking the vial seal[3].

  • Weighing & Solubilization : Using an analytical balance inside the enclosure, weigh the material. To create a 10 mM stock from a 10 mg vial, add 2.40 mL of anhydrous DMSO[1].

  • Agitation : Vortex the sealed tube for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2-5 minutes.

    • Validation Step: Hold the tube against a light source. A clear, pale-yellow solution indicates complete solubilization. If turbidity persists, the compound has not fully dissolved, which will artificially lower the effective concentration in downstream assays.

  • Aliquot & Storage : Dispense into single-use amber microcentrifuge tubes and store at -20°C[2].

    • Causality: Repeated freeze-thaw cycles in DMSO lead to atmospheric water absorption and subsequent compound precipitation, destroying the integrity of your stock.

Protocol B: In Vitro Assay Application (TMEM16A Inhibition)

Objective: Apply the inhibitor to cultured cells without inducing solvent toxicity.

  • Dilution : Dilute the 10 mM stock in your physiological assay buffer (e.g., HEPES-buffered saline) to a final working concentration of 10-20 μM.

    • Validation Step: Ensure the final DMSO concentration in the cell culture well remains strictly <0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane fluidization.

  • Pre-Incubation : Pre-incubate the target cells (e.g., human nasal epithelial cells) with the inhibitor for 15 minutes prior to stimulating them with an agonist like IL-13 or a calcium ionophore[4].

    • Causality: This allows the lipophilic inhibitor sufficient time to partition into the plasma membrane and bind the TMEM16A channel before the calcium-induced conformational change occurs.

  • Execution : Proceed with patch-clamp electrophysiology or fluorescence-based functional assays to quantify the reduction in Cl- efflux[6].

Spill Response & Disposal Plan

Immediate and correct logistical responses to spills prevent environmental contamination and laboratory cross-contamination.

  • Dry Spill (Powder) : DO NOT sweep dry powder. Sweeping aerosolizes the active compound[2]. Instead, gently cover the spill with damp absorbent paper to suppress dust generation. Collect the damp material and place it in a sealed, labeled hazardous waste container[5].

  • Wet Spill (DMSO Solution) : Cover the spill with a universal chemical absorbent pad or vermiculite. Wash the affected benchtop area with copious amounts of soap and water[3].

  • Disposal : Dispose of all contaminated materials and empty vials through a specialized chemical waste disposal company in accordance with national legislation[3]. Do not flush any solutions down the drain, as the ecological toxicity of this specific derivative has not been fully mapped[2].

Mechanistic Insight: TMEM16A Inhibition Pathway

Understanding the pathway you are inhibiting reinforces the necessity for strict handling protocols. Accidental exposure to T16Ainh-A01 directly antagonizes calcium-driven physiological responses.

G Ca2 Intracellular Ca2+ TMEM16A TMEM16A (CaCC) Ca2->TMEM16A Activates Cl_efflux Chloride Efflux TMEM16A->Cl_efflux Mediates Inhibitor T16Ainh-A01 (Thiazol-2-yl-acetamide deriv.) Inhibitor->TMEM16A Blocks (IC50 ~1.8 μM) Downstream Physiological Response (Mucin Secretion, Proliferation) Cl_efflux->Downstream Drives

Mechanism of TMEM16A inhibition by T16Ainh-A01, blocking Ca2+-dependent Cl- efflux.

References

  • Fisher Scientific. "T16Ainh - A01, Tocris Bioscience 10 mg". Fisher Scientific Catalog.
  • Merck Millipore. "SAFETY DATA SHEET: TMEM16A Inhibitor, T16Ainh-A01 (Product 613551)". Merck Millipore.
  • Tocris Bioscience. "Safety Data Sheet: T16Ainh - A01". R&D Systems.
  • Semantic Scholar. "TMEM16A-Mediated Mucin Secretion in IL-13-Induced Nasal Epithelial Cells From Chronic Rhinosinusitis Patients". Semantic Scholar Database.

Sources

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